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N-[2-(4-Hydroxyphenyl)ethyl]benzamide Documentation Hub

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  • Product: N-[2-(4-Hydroxyphenyl)ethyl]benzamide
  • CAS: 41859-54-5

Core Science & Biosynthesis

Foundational

Unveiling the Biological Activity of N-[2-(4-Hydroxyphenyl)ethyl]benzamide In Vitro: A Comprehensive Technical Guide

Executive Summary As drug discovery pivots toward naturally derived, multi-target scaffolds, N-[2-(4-Hydroxyphenyl)ethyl]benzamide —commonly known as N-benzoyltyramine —has emerged as a highly versatile secondary metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward naturally derived, multi-target scaffolds, N-[2-(4-Hydroxyphenyl)ethyl]benzamide —commonly known as N-benzoyltyramine —has emerged as a highly versatile secondary metabolite. Found in diverse botanical sources ranging from Piper coruscans and Tetradium fraxinifolium to the defensive exudates of Oryza sativa (rice), this tyramine derivative exhibits a broad spectrum of in vitro biological activities.

This whitepaper synthesizes the mechanistic pathways, quantitative efficacy, and standardized in vitro laboratory protocols required to evaluate the antiplasmodial, immunosuppressive, and antifungal properties of N-benzoyltyramine. Designed for application scientists and drug development professionals, this guide prioritizes assay causality and self-validating experimental systems to ensure robust, reproducible data generation.

Antiplasmodial Activity: Heme-Binding Mechanics

The Mechanistic Rationale

During the intraerythrocytic stage of malaria, Plasmodium falciparum degrades host hemoglobin within its acidic digestive vacuole (PDV), releasing toxic free heme (Fe³⁺). To survive, the parasite crystallizes this heme into inert hemozoin. N-benzoyltyramine disrupts this critical detoxification pathway. By acting as a competitive ligand, the compound forms covalent or non-covalent adducts with free heme, halting crystallization and inducing oxidative membrane disruption that leads to parasite death[1].

G A Hemoglobin Proteolysis B Free Heme (Toxic Fe3+) A->B Plasmodium Digestive Vacuole C Hemozoin (Non-toxic Crystals) B->C Natural Detoxification E Heme-Drug Adduct (Accumulation) B->E Crystallization Blocked D N-Benzoyltyramine (Inhibitor) D->B Competitive Binding F Parasite Death (Oxidative Stress) E->F Membrane Disruption

Fig 1: Mechanism of antiplasmodial action via heme crystallization inhibition.

Protocol 1: Biomimetic Heme-Binding & P. falciparum Inhibition Assay

To validate this mechanism in vitro, we utilize a dual-assay system that pairs biomimetic mass spectrometry with a cell-based SYBR Green I readout (1)[1].

Step-by-Step Methodology:

  • Erythrocyte Culture Preparation: Prepare a 2.5% (v/v) human erythrocyte suspension synchronized at the ring stage with exactly 1% parasitemia.

    • Causality: Maintaining strict 1% parasitemia prevents rapid nutrient depletion in the microtiter plate, ensuring that observed cell death is strictly compound-induced rather than an artifact of starvation.

  • Compound Incubation: Treat the culture with serial dilutions of N-benzoyltyramine (ranging from 48.5 nM to 100 µM) in a 96-well plate. Incubate for 44 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

    • Causality: A 44-hour incubation precisely mirrors the asexual erythrocytic lifecycle of P. falciparum, capturing the parasite at its most metabolically active and vulnerable trophozoite stage.

  • Mechanical Lysis (Freeze-Thaw): Subject the microplates to three rapid freeze-thaw cycles (-80°C to 37°C).

    • Causality: Mechanical lysis via ice crystal formation guarantees complete rupture of the erythrocyte membrane. This avoids the use of chemical detergents (like Triton X-100) which can quench downstream fluorescent signals or create background noise.

  • Fluorescent Quantification: Dilute the lysate 1:5 in a lysis buffer containing SYBR Green I dye. Read fluorescence (Ex: 485 nm, Em: 530 nm).

    • Causality: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, any fluorescent signal is directly and exclusively proportional to parasite DNA content, establishing a highly specific, self-validating readout.

Immunomodulatory Profiling: T-Cell and B-Cell Suppression

The Mechanistic Rationale

Beyond antiparasitic activity, N-benzoyltyramine demonstrates targeted immunosuppressive capabilities. Recent phytochemical evaluations of Tetradium fraxinifolium reveal that benzoyltyramine derivatives significantly inhibit the proliferation of both T-lymphocytes and B-lymphocytes when challenged with specific mitogens (2)[2].

G A 1. Isolate Splenocytes (Murine Model) B 2. Seed Cells (96-well plate, 1x10^5 cells/well) A->B C 3. Add Mitogen (ConA for T-cells / LPS for B-cells) B->C D 4. Compound Treatment (N-Benzoyltyramine Serial Dilutions) C->D E 5. Incubation (48-72h at 37°C, 5% CO2) D->E F 6. Quantify Proliferation (MTT / CCK-8 Absorbance) E->F

Fig 2: Self-validating in vitro workflow for evaluating lymphocyte proliferation inhibition.

Protocol 2: Mitogen-Induced Lymphocyte Proliferation Assay

To evaluate the immunomodulatory index of the compound, we employ a differential mitogen stimulation protocol.

Step-by-Step Methodology:

  • Splenocyte Isolation: Aseptically harvest murine spleens, homogenize through a 70 µm cell strainer, and lyse red blood cells using ACK lysis buffer. Resuspend the primary splenocytes in RPMI-1640 supplemented with 10% FBS.

  • Differential Mitogen Stimulation: Seed cells at

    
     cells/well. To separate wells, add either Concanavalin A (ConA, 5 µg/mL) or Lipopolysaccharide (LPS, 10 µg/mL).
    
    • Causality: ConA binds to mannose residues on the T-Cell Receptor (TCR), artificially simulating antigen presentation to selectively drive T-cell division. Conversely, LPS binds to TLR4, strictly driving B-cell proliferation. Running these in parallel creates an internal control system to determine if N-benzoyltyramine acts as a broad-spectrum immunosuppressant or targets a lineage-specific pathway.

  • Compound Dosing & Incubation: Add N-benzoyltyramine at varying concentrations (e.g., 1 to 50 µM). Incubate for 48 hours.

  • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well for the final 4 hours. Solubilize the resulting crystals with DMSO and read absorbance at 570 nm.

    • Causality: MTT is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells. This ensures that the absorbance directly correlates with the number of viable, actively proliferating lymphocytes, validating the compound's cytostatic efficacy.

Antifungal Efficacy in Phytopathology

In agricultural biotechnology, N-benzoyltyramine is recognized as a specialized secondary metabolite (phytoalexin) produced by Oryza sativa (rice) in response to UV radiation and pathogenic fungal attacks. In vitro assays demonstrate its ability to inhibit the germination of Cochliobolus miyabeanus conidia, a devastating fungal pathogen (3)[3].

By maintaining high humidity and specific temperatures during standard spore germination assays, researchers mimic the exact microclimatic conditions required for conidial germ tube emergence, proving that the compound actively disrupts early-stage fungal pathogenesis.

Quantitative Data Synthesis

To facilitate rapid comparison for drug development professionals, the established in vitro biological activities of N-benzoyltyramine and its immediate derivatives are summarized below:

Biological ActivityTarget Organism / Cell LineEffective ConcentrationMechanism of ActionBotanical Source
Antiplasmodial Plasmodium falciparumModerate IC₅₀ (Extract dependent)Inhibition of free heme crystallization in the PDVPiper coruscans
Immunosuppressive LPS-induced B-lymphocytesDose-dependent inhibitionSuppression of humoral cellular proliferationTetradium fraxinifolium
Immunosuppressive ConA-induced T-lymphocytesDose-dependent inhibitionSuppression of cell-mediated proliferationTetradium fraxinifolium
Antifungal Cochliobolus miyabeanus300 µM (~25% inhibition)Disruption of conidial spore germinationOryza sativa (Rice)

References

  • Biodereplication of Antiplasmodial Extracts: Application of the Amazonian Medicinal Plant Piper coruscans Kunth Source: MDPI (Molecules) URL:[Link]

  • Chemical constituents with immunosuppressive and antitumor activities of Tetradium fraxinifolium (Hook.) T.G.Hartley Source: SSRN / Elsevier (Phytochemistry) URL:[Link]

  • Chemical Structure Diversity and Extensive Biological Functions of Specialized Metabolites in Rice Source: PMC / National Institutes of Health URL:[Link]

Sources

Exploratory

The Occurrence and Analysis of N-Acyltyramines in Allium Species: A Technical Guide for Researchers

The genus Allium, encompassing widely consumed plants such as garlic (Allium sativum) and onions (Allium cepa), is a rich source of various bioactive phytochemicals.[1][2] Among these are N-acyltyramines, a class of phen...

Author: BenchChem Technical Support Team. Date: March 2026

The genus Allium, encompassing widely consumed plants such as garlic (Allium sativum) and onions (Allium cepa), is a rich source of various bioactive phytochemicals.[1][2] Among these are N-acyltyramines, a class of phenylpropenoic acid amides that have garnered interest for their potential pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analysis of N-benzoyltyramine and its prominent derivatives, N-feruloyltyramine and N-caffeoyltyramine, in Allium species. This document is intended for researchers, scientists, and drug development professionals seeking to investigate these compounds.

Introduction to N-Acyltyramines in Allium

While the core structure of N-benzoyltyramine is a foundational concept, current research on Allium species has primarily identified its derivatives, where a hydroxycinnamoyl group is attached to tyramine. Specifically, N-feruloyltyramine and N-caffeoyltyramine have been isolated and characterized from species like Allium sativum (garlic) and Allium fistulosum (Welsh onion).[3] These compounds are part of a broader class of plant secondary metabolites known as alkylamides or phenolamides, which are recognized for their diverse biological activities.[4][5]

Their presence in commonly consumed plants suggests a potential role in human health and diet. The investigation of these compounds is pertinent to the fields of pharmacognosy, natural product chemistry, and drug discovery, particularly concerning their anti-inflammatory and cardiovascular-protective effects.[3][6]

Biosynthesis of N-Acyltyramines in Plants

The biosynthesis of N-acyltyramines in plants is a multi-step process that originates from the shikimate pathway.[4] The core precursors are the aromatic amino acids phenylalanine and tyrosine.[4]

The general biosynthetic pathway can be summarized as follows:

  • Formation of Cinnamic Acid Derivatives: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid then undergoes a series of hydroxylations and methylations to form various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.[4]

  • Formation of Tyramine: Tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TyDC) to produce tyramine.[7]

  • Activation of Hydroxycinnamic Acids: The synthesized hydroxycinnamic acids are activated by coenzyme A (CoA) ligases to form their corresponding CoA esters (e.g., feruloyl-CoA, caffeoyl-CoA).[4]

  • Conjugation to Tyramine: Finally, the activated hydroxycinnamoyl-CoA esters are conjugated with tyramine. This reaction is catalyzed by tyramine N-hydroxycinnamoyl transferase (THT), an enzyme that facilitates the formation of the amide bond, yielding N-hydroxycinnamoyltyramines like N-feruloyltyramine and N-caffeoyltyramine.[4][8]

The following diagram illustrates the key steps in the biosynthesis of N-feruloyltyramine and N-caffeoyltyramine.

Biosynthesis Phe Phenylalanine PAL PAL Phe->PAL Tyr Tyrosine TyDC TyDC Tyr->TyDC Cin Cinnamic Acid pCou p-Coumaric Acid Cin->pCou Caf Caffeic Acid pCou->Caf Fer Ferulic Acid Caf->Fer CoA_ligase CoA Ligase Caf->CoA_ligase Fer->CoA_ligase Tym Tyramine THT THT Tym->THT Tym->THT FerCoA Feruloyl-CoA FerCoA->THT CafCoA Caffeoyl-CoA CafCoA->THT NFT N-Feruloyltyramine NCT N-Caffeoyltyramine PAL->Cin TyDC->Tym CoA_ligase->FerCoA CoA_ligase->CafCoA THT->NFT THT->NCT

Caption: Biosynthetic pathway of N-feruloyltyramine and N-caffeoyltyramine.

Extraction and Isolation Protocols

The extraction and isolation of N-acyltyramines from Allium species require a systematic approach to ensure optimal yield and purity. The following protocols are based on established methodologies for the isolation of these compounds from plant matrices.[5][6][9]

General Extraction Workflow

The general workflow for extracting N-acyltyramines from Allium species involves solvent extraction, partitioning, and chromatographic purification.

ExtractionWorkflow start Dried & Powdered Allium Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Fractionation (e.g., Ethyl Acetate, n-Butanol) partitioning->fractions chromatography Chromatographic Purification fractions->chromatography isolated_compounds Isolated N-Acyltyramines chromatography->isolated_compounds

Caption: General workflow for the extraction and isolation of N-acyltyramines.

Step-by-Step Extraction Protocol

This protocol describes a common method for the extraction of N-acyltyramines from garlic (Allium sativum).

Materials:

  • Fresh garlic cloves

  • Methanol

  • Ethyl acetate

  • n-Butanol

  • Deionized water

  • Rotary evaporator

  • Freeze-dryer

  • Filter paper (Whatman No. 1)

Procedure:

  • Sample Preparation: Fresh garlic cloves are peeled, sliced, and freeze-dried. The dried material is then ground into a fine powder.

  • Methanol Extraction: The powdered garlic is macerated with methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: The mixture is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.[9]

  • Solvent Partitioning:

    • The crude extract is suspended in deionized water.

    • The aqueous suspension is sequentially partitioned with equal volumes of ethyl acetate and n-butanol.

    • Each partitioning step is performed three times to ensure exhaustive extraction.

    • The resulting ethyl acetate, n-butanol, and aqueous fractions are collected separately.

  • Fraction Concentration: Each fraction is concentrated to dryness using a rotary evaporator. The resulting residues are stored at -20°C for further analysis. The ethyl acetate fraction is often enriched with N-acyltyramines.[5][6]

Chromatographic Isolation and Purification

The fractions obtained from solvent partitioning are further purified using chromatographic techniques to isolate individual N-acyltyramines.

3.3.1. Silica Gel Column Chromatography

This technique is used for the initial fractionation of the enriched extract (e.g., the ethyl acetate fraction).

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).

  • Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a stepwise gradient of increasing polarity, for instance, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected at regular intervals using a fraction collector.

  • TLC Analysis: The collected fractions are analyzed by TLC to identify and pool those containing compounds with similar retention factors (Rf values).

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the final purification of the isolated compounds.[6][9]

Materials:

  • HPLC system with a UV detector

  • Preparative or semi-preparative C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape)

  • Purified water and HPLC-grade solvents

Procedure:

  • Sample Preparation: The pooled and dried fractions from silica gel chromatography are dissolved in a suitable solvent (e.g., methanol).

  • Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength).

  • Purification: The sample is injected onto the preparative or semi-preparative HPLC column, and the elution is monitored at a suitable wavelength (e.g., around 280 nm and 320 nm for phenolic compounds).

  • Fraction Collection: The peaks corresponding to the target N-acyltyramines are collected.

  • Purity Assessment: The purity of the isolated compounds is confirmed by analytical HPLC.

Analytical Quantification

Accurate quantification of N-acyltyramines in Allium extracts is crucial for understanding their distribution and for quality control purposes. High-performance liquid chromatography coupled with a suitable detector is the method of choice for this analysis.[10][11]

HPLC-UV/DAD Analysis

Instrumentation:

  • HPLC system with a diode-array detector (DAD) or a variable wavelength UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm and 320 nm

  • Injection Volume: 10 µL

Quantification: Quantification is performed by constructing a calibration curve using certified reference standards of N-feruloyltyramine and N-caffeoyltyramine. The peak areas of the analytes in the sample extracts are compared to the calibration curve to determine their concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and selectivity, especially in complex matrices, LC-MS is a powerful analytical tool.[10][12]

Instrumentation:

  • LC system as described above

  • Mass spectrometer (e.g., triple quadrupole or time-of-flight) with an electrospray ionization (ESI) source

Analysis: LC-MS allows for the identification and quantification of N-acyltyramines based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. This is particularly useful for confirming the identity of the compounds and for analyzing samples with low concentrations.

Known Biological Activities of Allium-Derived N-Acyltyramines

N-feruloyltyramine and N-caffeoyltyramine isolated from Allium species have demonstrated several promising biological activities.

CompoundBiological ActivitySource (Allium species)Reference
N-feruloyltyramineInhibition of COX-1 and COX-2 enzymesA. sativum, A. fistulosum[3]
N-feruloyltyramineSuppression of P-selectin expression on plateletsA. sativum[5][6]
N-caffeoyltyramineInhibition of COX-1 and COX-2 enzymesA. sativum, A. fistulosum[3]

These findings suggest that N-acyltyramines from Allium species may contribute to the known anti-inflammatory and cardioprotective effects of these plants. Their ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as these enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3][6]

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, extraction, isolation, and quantification of N-acyltyramines, specifically N-feruloyltyramine and N-caffeoyltyramine, in Allium species. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The demonstrated biological activities of these compounds underscore the importance of continued research into the rich phytochemical diversity of the Allium genus.

References

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-trans-COUMAROYLTYRAMINE DERIVATIVES - TU e-Thesis (Thammasat University).
  • Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC - NIH.
  • Isolation and Characterization of N-feruloyltyramine as the P-selectin Expression Suppressor From Garlic (Allium Sativum) - PubMed.
  • Effects of typheramide and alfrutamide found in Allium species on cyclooxygenases and lipoxygenases - PubMed.
  • The biosynthesis of phytoalexins in Dianthus caryophyllus L. cell cultures: induction of benzoyl-CoA:anthranilate N-benzoyltransferase activity - PubMed.
  • Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
  • Induction of N-hydroxycinnamoyltyramine synthesis and tyramine N-hydroxycinnamoyltransferase (THT) activity by wounding in maize leaves - PubMed.
  • Analytical Methods of Phytochemicals from the Genus Gentiana - MDPI.
  • Potential biological activities of novel benzoyl hydrazine derivatives - Benchchem.
  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC.
  • Extraction, isolation, and antimicrobial evaluation of bioactive compounds from the ethanolic extract of Allium cepa L. - The Journal of Phytopharmacology.
  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI.
  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.
  • General Techniques Involved in Phytochemical Analysis - ARC Journals.
  • The biogenesis of alkaloids. VII. The formation of hordenine and N-methyltyramine from tyrosine in barley - ResearchGate.
  • Current Findings on Allium Species with Melanogenesis Inhibitory Activity - MDPI.
  • A Review of Extraction and Analysis: Methods for Studying Osmoregulants in Plants.
  • A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids - PubMed.
  • Isolation and Characterization of N-Feruloyltyramine as the P-Selectin Expression Suppressor from Garlic (Allium sativum) | Request PDF - ResearchGate.
  • Purification, Characterization, and Self-Assembly of the Polysaccharide from Allium schoenoprasum - MDPI.
  • ASSESSMENT OF PHYTOCHEMICALS IN ALLIUM SPECIES: A SYSTEMATIC REVIEW - SABRAO Journal of Breeding and Genetics.
  • Bio-Assay-Guided Isolation of Fractions and Constituents with Antioxidant and Lipid-lowering Activity from Allium cepa - Semantic Scholar.

Sources

Foundational

N-Benzoyltyramine: Chemical Structure, Properties, and Medicinal Applications

Technical Guide for Drug Development Professionals Executive Summary & Chemical Identity N-[2-(4-Hydroxyphenyl)ethyl]benzamide , commonly known as N-Benzoyltyramine , is a bioactive amide alkaloid and a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

N-[2-(4-Hydroxyphenyl)ethyl]benzamide , commonly known as N-Benzoyltyramine , is a bioactive amide alkaloid and a critical intermediate in pharmaceutical manufacturing.[1][2] Structurally, it consists of a tyramine (4-hydroxyphenethylamine) moiety acylated by a benzoyl group.[2]

While naturally occurring in plant species such as Zanthoxylum ailanthoides and Houttuynia cordata, its primary industrial significance lies in its role as the synthetic precursor to Bezafibrate , a fibrate drug used to treat hyperlipidemia. In medicinal chemistry, it serves as a "privileged scaffold," offering antioxidant, anti-inflammatory, and potential antiviral activities.

Chemical Identification Data
PropertyDetail
IUPAC Name N-[2-(4-Hydroxyphenyl)ethyl]benzamide
Common Synonyms N-Benzoyltyramine; N-(4-Hydroxyphenethyl)benzamide; Bezafibrate Impurity A
CAS Registry Number 41859-54-5
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
SMILES O=C(NCCc1ccc(O)cc1)c2ccccc2
InChI Key MUCNBPCTSRYLCB-UHFFFAOYSA-N

Physicochemical Properties & Solubility Profile

Understanding the solid-state properties is vital for formulation and purification processes.[2] N-Benzoyltyramine exhibits lipophilicity typical of non-ionic amides, necessitating organic co-solvents for biological assays.[2]

Physical Constants
PropertyValueSource/Context
Appearance White to off-white crystalline powderRecrystallized from EtOH/Water
Melting Point 161 – 165 °CDependent on crystal polymorph
LogP (Predicted) 2.8Lipophilic; crosses membranes
pKa (Phenol) ~10.0Ionizes in basic conditions (pH > 10)
pKa (Amide) ~15 (Neutral)Non-basic nitrogen
Solubility & Handling
  • Water: Poor (< 0.1 mg/mL).[2]

  • DMSO/DMF: Soluble (> 20 mg/mL).[2] Recommended for stock solutions.[2]

  • Ethanol/Methanol: Soluble.[2]

  • Stability: Stable under standard laboratory conditions. Hydrolyzes in strong acid/base at elevated temperatures.[2]

Synthesis & Production Protocols

Industrial Route: Schotten-Baumann Reaction

The most robust synthesis involves the N-acylation of tyramine using benzoyl chloride.[2] This method is preferred for its high yield and operational simplicity.[2]

Reaction Logic:

  • Base Selection: A biphasic system (DCM/Water) with NaOH or a monophasic organic system with Triethylamine (Et₃N) is used to scavenge the HCl byproduct.[2]

  • Selectivity: The amino group is significantly more nucleophilic than the phenolic hydroxyl, ensuring exclusive N-acylation under controlled conditions (0 °C to RT).[2]

Experimental Protocol (Lab Scale)
  • Preparation: Dissolve Tyramine (10 mmol, 1.37 g) in 20 mL of Dichloromethane (DCM) containing Triethylamine (12 mmol, 1.67 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add Benzoyl Chloride (10 mmol, 1.16 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[2]

  • Work-up:

    • Wash the organic layer with 1M HCl (to remove unreacted amine).[2]

    • Wash with saturated NaHCO₃ (to remove benzoic acid byproduct).[2]

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water to yield white needles.

Mechanistic Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism and the downstream application in Bezafibrate synthesis.

SynthesisPathway Figure 1: Synthesis of N-Benzoyltyramine and its conversion to Bezafibrate. Tyramine Tyramine (Nucleophile) Intermediate Tetrahedral Intermediate Tyramine->Intermediate Nucleophilic Attack (DCM, Et3N, 0°C) BenzoylCl Benzoyl Chloride (Electrophile) BenzoylCl->Intermediate Product N-Benzoyltyramine (Target) Intermediate->Product Elimination of HCl Bezafibrate Bezafibrate (Drug) Product->Bezafibrate Ether Synthesis (Williamson Etherification)

[2][9]

Spectroscopic Characterization

To validate the structure, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)[2][10][11][12][13][14][15]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.20 (s, 1H): Phenolic -OH (Exchangeable).[2]

    • δ 8.55 (t, J=5.6 Hz, 1H): Amide -NH.

    • δ 7.82 – 7.43 (m, 5H): Benzoyl aromatic protons.

    • δ 7.03 (d, J=8.4 Hz, 2H): Tyramine aromatic (ortho to alkyl).

    • δ 6.68 (d, J=8.4 Hz, 2H): Tyramine aromatic (ortho to OH).

    • δ 3.45 (q, 2H): N-CH₂ (Methylene adjacent to Nitrogen).[2]

    • δ 2.72 (t, 2H): Ar-CH₂ (Benzylic methylene).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 166.3: Amide Carbonyl (C=O).[2]

    • 155.8: Phenolic C-OH.[2][3]

    • 134.8, 131.1, 129.7, 128.2: Benzoyl aromatic carbons.

    • 129.6, 115.1: Tyramine aromatic carbons.

    • 41.2: N-CH₂.[2]

    • 34.6: Ar-CH₂.[2]

Infrared Spectroscopy (FT-IR)[2]
  • 3300 cm⁻¹ (broad): O-H stretching (Phenol) & N-H stretching.[2]

  • 1635 cm⁻¹ (strong): C=O stretching (Amide I band).[2]

  • 1540 cm⁻¹: N-H bending (Amide II band).[2]

Biological & Pharmacological Applications

Medicinal Chemistry Utility

N-Benzoyltyramine is not just an intermediate; it is a bioactive scaffold.[2]

  • Bezafibrate Synthesis: The phenolic hydroxyl group is alkylated with ethyl 2-bromo-2-methylpropionate followed by hydrolysis to produce Bezafibrate (hypolipidemic agent).[2]

  • Anti-Inflammatory Activity: Analogs of N-benzoyltyramine inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide (NO) production in macrophages.[2]

  • Antioxidant: The free phenolic group provides radical scavenging capability, protecting cells from oxidative stress.[2]

Biological Pathway Interaction

The compound acts as a substrate mimic in several enzymatic pathways involving monoamines.

BioActivity Figure 2: Pharmacological and Industrial Applications. Compound N-Benzoyltyramine Target1 COX-2 Inhibition (Anti-inflammatory) Compound->Target1 Structural Analogue to Indomethacin Target2 ROS Scavenging (Antioxidant) Compound->Target2 Phenolic -OH Donates H+ Target3 Bezafibrate Synthesis (Precursor) Compound->Target3 Alkylation at -OH

References

  • PubChem. N-[2-(4-Hydroxyphenyl)ethyl]benzamide (CID 577614).[2] National Library of Medicine.[2] [Link][2]

  • CAS Common Chemistry. N-Benzoyltyramine (CAS 41859-54-5).[1][2] American Chemical Society.[1][2] [Link][1][2]

Sources

Exploratory

N-[2-(4-Hydroxyphenyl)ethyl]benzamide: A Dual-Action Phytoalexin and Structural Reinforcer in Plant Immunity

Topic: N-[2-(4-Hydroxyphenyl)ethyl]benzamide Role in Plant Defense Mechanisms Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N-[2-(4-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-[2-(4-Hydroxyphenyl)ethyl]benzamide Role in Plant Defense Mechanisms Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[2-(4-Hydroxyphenyl)ethyl]benzamide, commonly known as N-benzoyltyramine , represents a critical intersection between secondary metabolism and structural plant immunity. Unlike simple phenolic acids, this hydroxycinnamic acid amide (HCAA) derivative functions through a bipartite mechanism: it acts as a direct antimicrobial phytoalexin and serves as a monomeric substrate for peroxidase-mediated cell wall fortification.

This guide provides a technical deep-dive into the compound’s biosynthesis, physicochemical properties, and specific roles in plant defense systems (notably in Zanthoxylum and Dianthus species). It further outlines reproducible protocols for its synthesis, extraction, and bioactivity assessment, offering a roadmap for translating these mechanistic insights into novel agrochemical or pharmaceutical applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the chemical structure is prerequisite to manipulating its bioavailability and extraction efficiency.

PropertySpecification
IUPAC Name N-[2-(4-Hydroxyphenyl)ethyl]benzamide
Common Name N-Benzoyltyramine
CAS Number 41859-54-5
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Structural Class Phenylamide / Hydroxycinnamic Acid Amide (HCAA)
LogP (Predicted) ~2.8 (Moderate lipophilicity, membrane permeable)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
pKa ~9.9 (Phenolic hydroxyl)

Structural Insight: The molecule consists of a tyramine moiety linked to a benzoyl group via an amide bond. The phenolic hydroxyl group on the tyramine side is crucial for peroxidase-mediated radical formation (cross-linking), while the lipophilic benzoyl tail facilitates membrane interaction with pathogens.

Biosynthesis & Regulation[8]

The biosynthesis of N-benzoyltyramine is a convergence of two major metabolic pathways: the Shikimate/Phenylpropanoid pathway (providing the benzoyl moiety) and the Tyrosine decarboxylation pathway (providing tyramine).

Enzymatic Pathway

The condensation is catalyzed by Tyramine N-benzoyltransferase (TBT) , a member of the BAHD acyltransferase superfamily. In some species, this activity is performed by a promiscuous Tyramine N-hydroxycinnamoyltransferase (THT) .

Key Enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates phenylpropanoid pathway.

  • Tyrosine Decarboxylase (TyDC): Converts Tyrosine to Tyramine.

  • CoA Ligase (BZO1/4CL): Activates Benzoic acid to Benzoyl-CoA.

  • Tyramine N-benzoyltransferase (TBT): Condenses Benzoyl-CoA + Tyramine.

Pathway Visualization

Biosynthesis cluster_0 Precursor Supply Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine Decarboxylation Ben Benzoic Acid Cin->Ben β-oxidation BenCoA Benzoyl-CoA Ben->BenCoA Activation Product N-Benzoyltyramine (Active Phytoalexin) BenCoA->Product Tyramine->Product PAL PAL PAL->Phe TyDC TyDC TyDC->Tyr CNL CoA Ligase CNL->Ben TBT TBT / THT (Acyltransferase) TBT->Product

Caption: Convergent biosynthesis of N-benzoyltyramine via the Shikimate and Tyrosine pathways.

Mechanisms of Action in Plant Defense

N-benzoyltyramine is not merely a passive metabolite; it is an active agent in the plant's "siege mentality" defense strategy.

Mechanism 1: Cell Wall Reinforcement (Lignification)

Upon pathogen attack (e.g., fungal penetration), the plant secretes peroxidases (POD) and H₂O₂ into the apoplast.

  • Process: The phenolic hydroxyl group of N-benzoyltyramine is oxidized to a phenoxy radical.

  • Outcome: These radicals couple with lignin monomers (monolignols) or polysaccharides in the cell wall.

  • Effect: This creates a cross-linked, hydrophobic barrier that is resistant to enzymatic degradation by fungal cellulases and pectinases. This is often observed in the formation of necrotic lesions that trap the pathogen.

Mechanism 2: Direct Antimicrobial Toxicity

Free (soluble) N-benzoyltyramine exhibits direct fungitoxicity and antibacterial activity.

  • Target: Microbial cell membranes.[1][2][3]

  • Mode: The amphipathic nature (lipophilic benzoyl ring + polar amide) allows insertion into the lipid bilayer, disrupting membrane integrity and causing leakage of cytoplasmic contents.

  • Efficacy: Analogous compounds show MIC values in the range of 10–100 µg/mL against pathogens like Botrytis cinerea and Fusarium oxysporum.

Experimental Protocols

Protocol 1: Chemical Synthesis (Schotten-Baumann Reaction)

For the generation of analytical standards or bioassay material.

Reagents: Tyramine (10 mmol), Benzoyl chloride (10 mmol), NaOH (10%), Dichloromethane (DCM).

  • Dissolution: Dissolve 1.37 g of tyramine in 20 mL of 10% NaOH solution in a round-bottom flask. Cool to 0–5°C in an ice bath.

  • Acylation: Add 1.40 g (1.16 mL) of benzoyl chloride dropwise over 15 minutes with vigorous stirring. Maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate should form.

  • Work-up: Filter the solid. Wash the filter cake with cold water (2 x 10 mL) to remove excess NaOH and salts.

  • Purification: Recrystallize from aqueous ethanol (50:50).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and melting point (161–162°C).

Protocol 2: Extraction & Quantification from Plant Tissue

Optimized for Zanthoxylum or treated tissues.

  • Harvest: Flash-freeze 500 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 5 mL of 80% Methanol (v/v). Vortex for 1 min, then sonicate for 15 min at 4°C.

  • Clarification: Centrifuge at 12,000 x g for 10 min. Collect supernatant.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 min.

    • Detection: UV at 280 nm (amide/phenol absorption).

    • Quantification: External standard curve using synthesized N-benzoyltyramine.

Protocol 3: Peroxidase Cross-Linking Assay (In Vitro)

To validate the cell wall reinforcement mechanism.

  • Substrate Prep: Prepare a solution of 1 mM N-benzoyltyramine in phosphate buffer (pH 6.0).

  • Enzyme Addition: Add Horseradish Peroxidase (HRP) (1 U/mL).

  • Initiation: Add H₂O₂ to a final concentration of 100 µM.

  • Observation: Monitor the decrease in absorbance at 280 nm (monomer consumption) and the appearance of a precipitate (dimer/polymer) or new peaks at higher retention times in HPLC.

  • Control: Run parallel reaction without H₂O₂ to rule out auto-oxidation.

Case Study: Zanthoxylum vs. Dianthus

FeatureZanthoxylum spp.[4][5][6] (e.g., Z. ailanthoides)Dianthus caryophyllus (Carnation)
Role Constitutive defense / Inducible phytoalexinInducible Phytoalexin (Dianthramides)
Accumulation Accumulates in bark/leaves; acts as a "pre-formed" barrier.Rapidly synthesized upon fungal elicitation (e.g., Phytophthora).
Chemical Context Often found with other alkaloids (fagarine, skimmianine).Found alongside benzoylanthranilates.[5]
Defense Strategy Chemical Deterrence: High concentration prevents herbivory and infection.Active Response: "Scorched earth" tactic via localized necrosis.

Technical Note: While Dianthus is famous for "Dianthramides" (benzoyl-anthranilates), the biochemical machinery (N-benzoyltransferases) is highly conserved. N-benzoyltyramine in Zanthoxylum represents the tyrosine-derived parallel, utilizing the same benzoyl-CoA donor pool.

References

  • PubChem. (2025). N-[2-(4-Hydroxyphenyl)ethyl]benzamide Compound Summary. National Library of Medicine. Link

  • Negrel, J., & Martin, C. (1984). The biosynthesis of feruloyltyramine in Nicotiana tabacum. Phytochemistry, 23(12), 2797-2801. (Foundational mechanism for tyramine amide biosynthesis).
  • Yang, Q., et al. (1997). Activation of the phenylpropanoid pathway in Dianthus caryophyllus. Plant Physiology. (Details the benzoyl-CoA transferase activity).
  • Newman, M.-A., et al. (2001). Defense-related induction of N-benzoyltyramine in plant cell cultures. (General reference for inducibility).
  • Facchini, P. J., et al. (2002). Tyrosine decarboxylase and the biosynthesis of tyramine-derived metabolites in plants. Phytochemistry Reviews, 1(1), 87-105.
  • Bhat, S. V., et al. (2005). Chemistry of Natural Products. Springer.

Sources

Foundational

Unlocking the Therapeutic Potential of N-[2-(4-Hydroxyphenyl)ethyl]benzamide: A Technical Guide for Drug Development

Executive Summary N-[2-(4-Hydroxyphenyl)ethyl]benzamide, commonly known as N-benzoyltyramine or amkamide , is a naturally occurring phenolic amide found in diverse botanical sources, including Zanthoxylum species, Atalan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-Hydroxyphenyl)ethyl]benzamide, commonly known as N-benzoyltyramine or amkamide , is a naturally occurring phenolic amide found in diverse botanical sources, including Zanthoxylum species, Atalantia monophylla, and as an inducible phytoalexin in Oryza sativa (rice)[1][2]. Historically relegated to the background of pharmacognosy, recent advances in molecular networking and biomimetic assays have repositioned this compound and its derivatives (such as the O-methylated analog, riparin I) as highly promising scaffolds for novel therapeutics[3][4].

As an application scientist bridging the gap between natural product isolation and targeted drug development, I have structured this whitepaper to dissect the mechanistic causality behind N-benzoyltyramine's biological activities. We will move beyond empirical observation to establish self-validating experimental frameworks, focusing on its antiprotozoal, antinociceptive, and cytotoxic properties.

Pharmacological Mechanisms & Pathway Dynamics

Antiprotozoal Activity: The Heme-Binding Mechanism

The emergence of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial pharmacophores. N-benzoyltyramine and its ether derivatives exhibit significant antiplasmodial activity[5][6]. The primary mechanism of action involves the disruption of heme detoxification within the parasite's digestive vacuole (PDV).

During the intraerythrocytic stage, Plasmodium degrades host hemoglobin, releasing toxic free heme (Fe(III)PPIX). To survive, the parasite crystallizes this heme into inert hemozoin. N-benzoyltyramine acts by penetrating the acidic PDV and forming a stable adduct with free heme, sterically hindering the crystallization process. The resulting accumulation of oxidative free heme leads to lipid peroxidation, membrane lysis, and rapid parasite death[5][7].

G NBT N-benzoyltyramine (NBT) Complex NBT-Heme Adduct (Steric Hindrance) NBT->Complex Binds in acidic pH Heme Free Heme (Fe(III)PPIX) (Toxic) Heme->Complex Interacts with Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Normal Pathway Complex->Hemozoin Inhibits Crystallization Vacuole Digestive Vacuole (Oxidative Stress) Complex->Vacuole Accumulates Death Parasite Death (Membrane Lysis) Vacuole->Death Induces Lysis

Figure 1: Mechanism of action of N-benzoyltyramine in disrupting Plasmodium heme crystallization.

Antinociceptive & Neuromodulatory Effects

Derivatives of N-benzoyltyramine, particularly riparin I, have demonstrated potent antinociceptive effects in murine models (e.g., formalin and acetic acid-induced writhing tests)[3]. Crucially, receptor antagonism studies have proven that this analgesia is not reversed by naloxone, ruling out opioid receptor involvement. Instead, the effect is reversed by L-arginine, indicating that the compound modulates the Nitric Oxide (NO) / cGMP / K+ channel pathway [3]. By regulating NO synthesis, the compound triggers the accumulation of intracellular cGMP, which subsequently opens ATP-sensitive potassium channels, hyperpolarizing the nociceptor membrane and halting pain signal transduction.

Oncology: Targeted Cytotoxicity

Recent fractionations of Atalantia monophylla have identified N-benzoyltyramine derivatives (Atalantums) as potent cytotoxic agents against cholangiocarcinoma (bile duct cancer) cell lines, such as KKU-M156, as well as solid tumor lines like HeLa and HCT116[8][9]. The exact apoptotic pathways are currently under investigation, but preliminary data suggest selective cytotoxicity with minimal impact on normal Vero cells, positioning it as a high-value lead compound for oncology[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic justification (causality) and a built-in quality control checkpoint.

Protocol 1: Chemical Synthesis of N-Benzoyltyramine (Amidation)

Objective: High-yield synthesis of >95% pure N-benzoyltyramine for in vitro screening[10]. Causality: We utilize 1,3-diisopropylcarbodiimide (DIC) to activate the carboxyl group of benzoic acid. DIC forms an highly electrophilic O-acylisourea intermediate, which facilitates rapid nucleophilic attack by the primary amine of tyramine. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the hydrolytic degradation of the intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of benzoic acid in 20 mL of anhydrous DCM in a flame-dried flask under inert argon gas.

  • Coupling Agent Addition: Cool the reaction to 0°C using an ice bath. Dropwise, add 10 mmol of DIC.

    • Validation Checkpoint: The 0°C environment is critical to control the exothermic reaction and prevent the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.

  • Intermediate Formation: Stir the mixture for 30 minutes at 0°C.

  • Amidation: Add 10 mmol of tyramine to the flask. Remove the ice bath, allowing the mixture to warm to room temperature, and stir continuously for 12 hours.

  • Filtration: Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue using preparative HPLC (C18 column, linear gradient of 5–100% Acetonitrile in H2O with 0.1% formic acid).

  • System Validation: Confirm compound identity and purity (>95%) using 1H-NMR and LC-MS before proceeding to biological assays[5][10].

G BA Benzoic Acid + Anhydrous DCM DIC DIC Addition (0°C, 30 min) BA->DIC Int O-Acylisourea Intermediate DIC->Int Carboxyl Activation Tyr Tyramine Addition (25°C, 12h) Int->Tyr Prod Crude N-benzoyltyramine Tyr->Prod Nucleophilic Attack HPLC HPLC Purification (>95% Purity) Prod->HPLC DIU Filtration & Isolation

Figure 2: Workflow for the DIC-mediated chemical synthesis of N-benzoyltyramine.

Protocol 2: Biomimetic Heme-Binding Assay via Mass Spectrometry

Objective: To quantify the binding affinity of N-benzoyltyramine to free heme, simulating the antimalarial mechanism[5][7]. Causality: Standard aqueous assays fail to replicate the lipophilic, acidic nature of the Plasmodium digestive vacuole. We utilize a Citric-Buffer-Saturated Octanol (CBSO) biphasic system (pH 5.2) to accurately mimic the PDV environment, enabling the detection of non-covalent adducts via QToF Mass Spectrometry.

Step-by-Step Methodology:

  • Biomimetic Solvent Preparation: Mix 5 mL of 50 mM citric acid (pH 5.2) with 15 mL of anhydrous N-octanol. Allow the mixture to settle at 23°C for 30 minutes. Extract the upper octanol phase (CBSO) for the assay.

  • Stock Preparation: Dissolve hemin (Fe(III)PPIX) in DMSO to a concentration of 5 mM. Dissolve the synthesized N-benzoyltyramine in DMSO to 10 mM.

  • Incubation: In a microcentrifuge tube, combine 10 μL of hemin stock, 10 μL of N-benzoyltyramine stock, and 980 μL of CBSO. Incubate at 37°C for 2 hours to allow complex formation.

  • MS Analysis: Inject the sample into a QToF Mass Spectrometer using positive infusion mode. Set the drying gas temperature to 325°C and the initial fragmentor voltage to 65 V.

  • System Validation (DV50 Calculation): Identify the specific[M + Heme]+ adduct mass. Gradually ramp the fragmentor voltage from 65 V to 175 V. Plot the dissociation curve to determine the DV50 (the voltage at which 50% of the adduct dissociates). Compare this DV50 against a known chloroquine standard to validate the relative binding strength[5][7].

Quantitative Data & Comparative Efficacy

The therapeutic versatility of the N-benzoyltyramine scaffold is best understood through comparative quantitative metrics. Table 1 synthesizes the IC50 and effective dose values across various disease models based on recent pharmacological evaluations[3][5][8][11].

Target Organism / Cell LineDisease ModelEfficacy Metric (IC50 / ED)Active DerivativeReference
Cholangiocarcinoma (KKU-M156) Bile Duct Cancer1.97 ± 0.73 μM Atalantum (Compound 5)
Solid Tumors (HeLa, HCT116) General Oncology16 – 25 μg/mL Atalantum (Compound 5)
Plasmodium falciparum (FCM29) Malaria (Chloroquine-Resistant)165.4 μM N-benzoyltyramine methyl ether
Murine Nociceptor (Formalin Test) Neuropathic/Inflammatory Pain50 mg/kg (Oral/IP) Riparin I (O-methylated)

Table 1: Comparative pharmacological efficacy of N-benzoyltyramine and its structural derivatives across multiple therapeutic domains.

Future Perspectives in Drug Development

N-[2-(4-Hydroxyphenyl)ethyl]benzamide represents a highly malleable pharmacophore. Its ability to act as a heme-binding agent in parasitic vacuoles, while simultaneously modulating NO-dependent potassium channels in mammalian nociceptors, highlights a unique polypharmacological profile.

For drug development professionals, the immediate next steps involve Structure-Activity Relationship (SAR) optimization. By substituting the phenolic hydroxyl group (as seen in the increased efficacy of O-methylated Riparin I) or introducing halogens to the benzoyl ring, researchers can fine-tune the lipophilicity required to cross the blood-brain barrier for central analgesia, or increase the steric bulk required to permanently halt hemozoin crystallization in Plasmodium.

References

  • Correa-Barbosa, J., et al. (2023). Activity of the genus Zanthoxylum against diseases caused by protozoa: A systematic review. Frontiers in Pharmacology. Available at:[Link]

  • Michel, S., et al. (2022). Biodereplication of Antiplasmodial Extracts: Application of the Amazonian Medicinal Plant Piper coruscans Kunth. Molecules (MDPI). Available at:[Link]

  • Suthiwong, J., et al. (2017). Benzoyltyramine Alkaloids Atalantums A-G from the Peels of Atalantia monophylla and Their Cytotoxicity against Cholangiocarcinoma Cell Lines. Journal of Natural Products. Available at:[Link]

  • Kim, Y., et al. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science. Available at:[Link]

  • Sousa, F., et al. (2009). Antinociceptive effects of (O-methyl)-N-benzoyl tyramine (riparin I) from Aniba riparia (Nees) Mez (Lauraceae) in mice. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Randrianarivelojosia, M., et al. (2003). Plants traditionally prescribed to treat tazo (malaria) in the eastern region of Madagascar. Malaria Journal. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Toxicological Profile and Safety Assessment of N-Benzoyltyramine

[1] Executive Summary N-[2-(4-Hydroxyphenyl)ethyl]benzamide (N-Benzoyltyramine) is a naturally occurring amide alkaloid found in Cannabis sativa roots, Allium species, and Zanthoxylum species.[1] Structurally analogous t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-[2-(4-Hydroxyphenyl)ethyl]benzamide (N-Benzoyltyramine) is a naturally occurring amide alkaloid found in Cannabis sativa roots, Allium species, and Zanthoxylum species.[1] Structurally analogous to the endocannabinoid anandamide and the vanilloid capsaicin, it exhibits cannabimimetic and transient receptor potential vanilloid 1 (TRPV1) modulatory activity.

This technical guide provides a comprehensive safety assessment for researchers. While specific regulatory toxicology dossiers (e.g., full OECD 400 series) are absent from public registries, the toxicological profile is derived here through component-based toxicity (metabolite analysis) , structural alerts (SAR) , and receptor-mediated mechanism analysis .[1]

Key Safety Findings:

  • Acute Toxicity: Predicted H302 (Harmful if swallowed) based on tyramine release.[1]

  • Sensitization: Potential Skin Sensitizer (H317) due to the reactive amide moiety and phenol group.[1]

  • Mechanism-Based Toxicity: TRPV1 activation may induce neurogenic inflammation or irritation.[1]

  • Metabolic Risk: Hydrolysis yields Tyramine , posing a hypertensive crisis risk in conjunction with Monoamine Oxidase Inhibitors (MAOIs).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical profile is critical for predicting Absorption, Distribution, Metabolism, and Excretion (ADME).

PropertyValueImplication for Safety
Molecular Formula C₁₅H₁₅NO₂Stable amide structure.[1]
Molecular Weight 241.29 g/mol High bioavailability potential (<500 Da).[1]
LogP (Predicted) ~2.8 - 3.4Lipophilic; likely to cross blood-brain barrier (BBB) and cell membranes.[1]
Topological PSA 49.3 ŲGood intestinal absorption predicted.[1]
Solubility Low in water; Soluble in DMSO, EthanolRequires organic co-solvents for in vitro assays; precipitation risk in aqueous media.
pKa (Phenol) ~10.0Non-ionized at physiological pH (7.4), facilitating membrane permeation.[1]

Pharmacological Mechanisms & Toxicity Pathways[1]

The safety profile of N-benzoyltyramine is dictated by its interaction with the Endocannabinoid System (ECS) and its metabolic degradation.[1]

Signaling & Metabolic Pathway Visualization[1]

The following diagram illustrates the dual-fate of the molecule: receptor activation (TRPV1) versus metabolic hydrolysis (FAAH) leading to bioactive metabolites.

G Compound N-Benzoyltyramine TRPV1 TRPV1 Receptor (Ion Channel) Compound->TRPV1 Agonist Binding FAAH Enzymatic Hydrolysis (FAAH / Carboxylesterases) Compound->FAAH Metabolic Cleavage Calcium Ca2+ Influx (Sensory Neurons) TRPV1->Calcium Channel Opening BenzoicAcid Benzoic Acid (Liver Conjugation) FAAH->BenzoicAcid Product 1 Tyramine Tyramine (Sympathomimetic Amine) FAAH->Tyramine Product 2 BP Vasoconstriction (Hypertension Risk) Tyramine->BP Adrenergic Release (If MAO inhibited) Irritation Neurogenic Inflammation (Burning/Itch) Calcium->Irritation Signaling Cascade

Figure 1: Pharmacological and metabolic pathways of N-Benzoyltyramine.[1] Note the divergence into receptor-mediated irritation and metabolite-mediated cardiovascular risk.[1]

Mechanism-Based Risks[1]
  • TRPV1 Agonism: Similar to capsaicin, N-benzoyltyramine activates TRPV1 channels.[1] While less potent than capsaicin, high concentrations can cause nociception (pain) , erythema , and respiratory irritation if inhaled.

  • FAAH Inhibition/Substrate: It may act as a "decoy" substrate for Fatty Acid Amide Hydrolase (FAAH), potentially elevating endogenous anandamide levels. This is generally safe but can alter neurobehavioral baselines.[1]

Toxicological Profile

Acute Toxicity (Predicted)

Direct LD50 data is not established in harmonized databases.[1] The toxicity is estimated via Read-Across from its hydrolysis products:

  • Benzoic Acid LD50 (Oral, Rat): >1700 mg/kg (Low Toxicity).[1]

  • Tyramine LD50 (Oral, Rat): >800 mg/kg (Moderate Toxicity).[1]

Assessment:

  • Oral: Classified as GHS Category 4 (H302) : Harmful if swallowed.[1] Estimated LD50: 500–2000 mg/kg.[1]

  • Dermal: Potential irritant.[1] No evidence of systemic toxicity via dermal route unless in DMSO vehicle.

The "Cheese Effect" (Hypertensive Crisis)

The most critical systemic safety risk is the release of Tyramine .

  • Mechanism: Tyramine displaces norepinephrine from presynaptic vesicles.[1]

  • Clearance: Tyramine is rapidly deaminated by Monoamine Oxidases (MAO-A and MAO-B).[1]

  • Risk Scenario: If N-benzoyltyramine is administered to a subject taking MAO Inhibitors (e.g., phenelzine, selegiline), the released tyramine cannot be metabolized.[1]

  • Result: Severe vasoconstriction and hypertensive crisis.[1]

  • Precaution: Strict exclusion criteria for MAOI users in any biological study.

Genotoxicity & Carcinogenicity[1]
  • Structural Alerts: The molecule contains no classic structural alerts for genotoxicity (e.g., nitro groups, aromatic amines, epoxides).

  • Ames Test Prediction: Likely Negative . The hydrolysis products (Benzoic acid, Tyramine) are non-mutagenic in standard Ames assays.

  • Cytotoxicity: Studies on related benzoyltyramine alkaloids (e.g., from Atalantia) show IC50 values >50 µM for non-cancerous cells, indicating a low cytotoxicity profile for the parent amide.

Experimental Protocols for Safety Assessment

To validate the safety of specific batches or formulations, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Purpose: To determine the half-life and rate of tyramine release.[1]

  • Preparation: Prepare 10 mM stock of N-benzoyltyramine in DMSO.

  • Incubation System:

    • Test System: Pooled Human Liver Microsomes (HLM) or Recombinant FAAH enzyme.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactor: NADPH (if checking oxidative metabolism) or none (if checking hydrolytic stability).[1]

  • Procedure:

    • Pre-incubate HLM (0.5 mg/mL) at 37°C for 5 min.

    • Add substrate (final conc. 1 µM).[1]

    • Sample at t=0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis: LC-MS/MS monitoring transitions for Parent (242→105) and Tyramine (138→121).

  • Validation Criteria: Positive control (Testosterone) must show intrinsic clearance >10 µL/min/mg.[1]

Protocol B: TRPV1 Functional Calcium Assay

Purpose: To assess irritation potential (agonist potency).[1]

  • Cell Line: HEK293 stably expressing human TRPV1 (HEK-hTRPV1).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 516nm) for 30s.

  • Addition: Add N-benzoyltyramine (0.1 – 100 µM).

  • Controls:

    • Positive: Capsaicin (1 µM).[1]

    • Negative:[1] Vehicle (0.1% DMSO).[1]

    • Antagonist: Pre-treat with Capsazepine (10 µM) to confirm specificity.[1]

  • Data Output: Plot dose-response curve. If EC50 < 10 µM, compound is a potent irritant.

Regulatory & Handling Guidelines

Hazard Class (GHS)Hazard StatementPrevention Code
Acute Tox. 4 (Oral) H302: Harmful if swallowed.[1]P264: Wash hands thoroughly after handling.[1]
Skin Sens. 1 H317: May cause an allergic skin reaction.[1]P280: Wear protective gloves/eye protection.[1]
Eye Irrit. 2 H319: Causes serious eye irritation.[1]P305+P351: Rinse cautiously with water.[1]

PPE Requirements:

  • Respiratory: N95/P2 respirator if handling powder (prevent TRPV1-mediated coughing).[1]

  • Skin: Nitrile gloves (permeation resistant).[1]

  • Eyes: Chemical safety goggles.[1]

References

  • PubChem. (2023).[1] Compound Summary: N-(2-(4-Hydroxyphenyl)ethyl)benzamide (CID 577614).[1][2] National Library of Medicine. [Link][1]

  • Di Marzo, V., et al. (2002). Endocannabinoids and other fatty acid derivatives with cannabimimetic properties: biochemistry and pharmacology. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

  • Greger, H. (2016). Alkamides: a critical reconsideration of a multifunctional class of unsaturated fatty acid amides. Phytochemistry Reviews.[1] [Link]

  • Lattanzi, A., et al. (2025). N-Methylated Derivatives of Tyramine in Citrus Genus Plants.[1][3] Journal of Agricultural and Food Chemistry. (Context on Tyramine derivative safety). [Link]

  • ECHA (European Chemicals Agency). (2023).[1] C&L Inventory: 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (Analogous data).[1][Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-[2-(4-Hydroxyphenyl)ethyl]benzamide

Abstract This application note details a robust, scalable protocol for the synthesis of N-[2-(4-Hydroxyphenyl)ethyl]benzamide (also known as N-benzoyltyramine; CAS: 41859-54-5). The primary challenge in this synthesis is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-[2-(4-Hydroxyphenyl)ethyl]benzamide (also known as N-benzoyltyramine; CAS: 41859-54-5). The primary challenge in this synthesis is the chemoselectivity required to acylate the primary amine without affecting the phenolic hydroxyl group.[1] We present a modified Schotten-Baumann protocol that leverages pH control and biphasic kinetics to achieve >90% regioselectivity for the N-acyl product. A secondary "Green Chemistry" route utilizing carbodiimide coupling is provided for applications requiring halogen-free conditions.

Introduction & Retrosynthetic Analysis

N-benzoyltyramine is a bioactive amide found in various plant species and is a structural analogue to capsaicinoids. It serves as a critical intermediate in the synthesis of complex alkaloids and pharmacological agents targeting vanilloid receptors.

Chemoselectivity Challenge

The substrate, Tyramine , contains two nucleophilic sites:

  • Primary Amine (-NH₂): pKa ≈ 10.5 (conjugate acid). Higher nucleophilicity.[1]

  • Phenolic Hydroxyl (-OH): pKa ≈ 10.0. Lower nucleophilicity, but becomes a hard nucleophile (phenolate) under strong basic conditions.

Objective: Selectively target the amine while leaving the phenol unprotected.

Retrosynthetic Scheme

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide bond.

Materials & Safety Equipment

Reagents
ReagentCAS No.Equiv.[2][3][4]Role
Tyramine 51-67-21.0Substrate
Benzoyl Chloride 98-88-41.1Acylating Agent
Sodium Bicarbonate (NaHCO₃) 144-55-82.5Mild Base (pH Buffer)
Ethyl Acetate (EtOAc) 141-78-6SolventOrganic Phase
Ethanol (95%) 64-17-5SolventRecrystallization
Safety Critical Warning
  • Benzoyl Chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood. Reacts violently with water to release HCl.

  • Tyramine: Vasoactive amine. Avoid inhalation or skin contact.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

Protocol A: Modified Schotten-Baumann (Standard)

Recommended for high yield and ease of purification.

Mechanistic Insight

Standard Schotten-Baumann conditions often use NaOH. However, strong bases generate the phenolate ion (Ar-O⁻), increasing the risk of O-acylation (ester formation). By using NaHCO₃ (Sodium Bicarbonate) , we maintain a pH ~8.5. This is sufficient to keep the amine reactive (unprotonated equilibrium) but insufficient to fully deprotonate the phenol, thereby kinetically favoring N-acylation.

Step-by-Step Procedure
  • Preparation of Aqueous Phase:

    • In a 250 mL round-bottom flask, dissolve Tyramine (1.37 g, 10.0 mmol) in 50 mL of water .

    • Add Sodium Bicarbonate (2.10 g, 25.0 mmol) . Stir until a clear or slightly turbid suspension forms.

    • Note: Tyramine free base has low water solubility; it will dissolve as the reaction proceeds or remain as a suspension that consumes reagent.

  • Biphasic Setup:

    • Add 50 mL of Ethyl Acetate to the aqueous mixture.

    • Cool the biphasic mixture to 0–5 °C using an ice bath. Vigorous stirring is essential to maximize the interfacial surface area.

  • Acylation:

    • Dilute Benzoyl Chloride (1.28 mL, 11.0 mmol) in 10 mL of Ethyl Acetate .

    • Add the benzoyl chloride solution dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature < 10 °C to suppress hydrolysis of the acid chloride.

  • Reaction & Workup:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3 hours.

    • TLC Check: (Mobile Phase: 50% EtOAc/Hexanes). Tyramine (Rf ~0.05, stains with ninhydrin) should disappear; Product (Rf ~0.5, UV active) should appear.

    • Separate the layers.[5][6][7] Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Selective Hydrolysis (The "Safety Net"):

    • If O-acylation is suspected: Wash the combined organic layers with 1M NaOH (30 mL) for 5 minutes. This selectively hydrolyzes the unstable phenolic ester (if formed) back to the phenol, while the amide remains stable.

    • Wash organics with 1M HCl (30 mL) (removes unreacted amine) and then Brine (30 mL) .

  • Isolation:

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude off-white solid.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add warm water until turbid, and cool slowly to 4 °C.

    • Expected Yield: 75–85%.

    • Appearance: White crystalline needles.

Protocol B: Carbodiimide Coupling (Green Alternative)

Recommended for sensitive substrates or halogen-free requirements.

  • Dissolve Benzoic Acid (1.22 g, 10.0 mmol) and EDC·HCl (1.92 g, 10.0 mmol) in DCM (40 mL) . Stir for 10 min.

  • Add Tyramine (1.37 g, 10.0 mmol) and HOBt (1.35 g, 10.0 mmol) .

  • Add Triethylamine (1.4 mL, 10.0 mmol) dropwise.

  • Stir at RT for 12 hours.

  • Wash with 1M HCl, Saturated NaHCO₃, and Brine.

  • Purify via column chromatography (SiO₂, EtOAc/Hexane gradient).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the biphasic synthesis and purification.

Characterization & Expected Results

Physical Properties[2][6][8][9][10][11]
  • Melting Point: 161–162 °C [1].[8]

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.

Spectroscopic Data (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.20 Broad Singlet1HPhenolic -OH
8.55 Triplet (br)1HAmide -NH
7.80 Doublet2HBenzoyl ortho
7.40–7.50 Multiplet3HBenzoyl meta/para
7.02 Doublet (J=8.4Hz)2HTyramine ortho (to alkyl)
6.68 Doublet (J=8.4Hz)2HTyramine meta (to alkyl)
3.45 Quartet/Triplet2HN-CH₂-
2.75 Triplet2HAr-CH₂-
Troubleshooting Guide
ObservationDiagnosisSolution
Low Yield Hydrolysis of Benzoyl ChlorideEnsure T < 5°C during addition; Ensure reagents are dry (if using Method B).
Product is Oil/Sticky Solvent trapped or ImpuritiesTriturate with cold hexanes or diethyl ether to induce crystallization.
Melting Point < 155°C O-acylated impurityPerform the 1M NaOH wash step (Step 5) again or recrystallize.

References

  • PubChem. (2023). N-[2-(4-Hydroxyphenyl)ethyl]benzamide (Compound CID 577614).[8] National Library of Medicine. [Link][8]

  • Bretschneider, H., & Biemann, K. (1950). Selective O-acetylation of L-tyrosine. Monatshefte für Chemie. (Cited for historical context on chemoselectivity principles).

Sources

Application

Application Note &amp; Protocol: High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of N-benzoyltyramine

Abstract This document provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-benzoyltyramine. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-benzoyltyramine. This application note is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound. The protocol details the rationale behind the selection of chromatographic parameters, including the stationary phase, mobile phase composition, and detector settings. Furthermore, it provides step-by-step procedures for standard and sample preparation, method validation, and data analysis.

Introduction

N-benzoyltyramine is a chemical compound of interest in pharmaceutical and chemical research due to its structural relation to biologically active molecules.[1] It is a derivative of tyramine, a naturally occurring monoamine compound that acts as a catecholamine-releasing agent.[2] The benzoylation of tyramine not only alters its chemical properties but also enhances its detectability by UV-Vis spectrophotometry, a common detection method in HPLC.[3] The development of a validated analytical method is crucial for determining its purity, stability, and concentration in various matrices.[4] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[4]

This application note describes a systematic approach to developing an efficient RP-HPLC method for N-benzoyltyramine analysis. The core of the method relies on the hydrophobic interaction of the analyte with a C18 stationary phase and elution using a gradient of an acidified aqueous mobile phase and an organic modifier.

Chemical Structure and Properties

  • IUPAC Name: N-[2-(4-hydroxyphenyl)ethyl]benzamide[1]

  • Molecular Formula: C₁₅H₁₅NO₂[1]

  • Molecular Weight: 241.29 g/mol [1]

  • Key Features: The molecule possesses a hydrophobic benzoyl group and a tyramine moiety with a phenolic hydroxyl group, making it suitable for reversed-phase chromatography. The aromatic rings provide strong UV absorbance, facilitating sensitive detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[4]

  • Solvents and Reagents:

    • HPLC grade acetonitrile (ACN) and methanol (MeOH).

    • HPLC grade water.

    • Formic acid (analytical grade).

    • N-benzoyltyramine reference standard of known purity.

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.[5][6]

  • Mobile Phase B: Acetonitrile.[5][6]

  • Degassing: It is crucial to degas both mobile phases prior to use to prevent pump cavitation and baseline noise.

Standard Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-benzoyltyramine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4] This stock solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 85% Mobile Phase A, 15% Mobile Phase B) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4][6]

Sample Preparation: The sample preparation protocol will vary depending on the matrix.

  • For Liquid Samples (e.g., biological fluids, reaction mixtures): Filter through a 0.45 µm syringe filter prior to injection. Dilution with the initial mobile phase may be necessary to ensure the analyte concentration falls within the calibration range.[5]

  • For Solid or Semi-solid Samples (e.g., tissues, formulations): A suitable extraction procedure is necessary. This may involve homogenization in a solvent like methanol or an acidic solution, followed by centrifugation and filtration of the supernatant.[5]

HPLC Method Development Workflow

The development of an optimal HPLC method is a systematic process. The following workflow provides a logical progression from initial screening to a finalized, robust method.

HPLC_Method_Development Start Start: Define Analytical Goal (Quantification of N-benzoyltyramine) Col_Select 1. Column Selection (Reversed-Phase C18) Start->Col_Select MP_Screen 2. Mobile Phase Screening (ACN vs. MeOH, Acidic Modifier) Col_Select->MP_Screen Initial Choice Grad_Opt 3. Gradient Optimization (Initial %B, Gradient Slope, Final %B) MP_Screen->Grad_Opt Select Organic Solvent Flow_Temp 4. Flow Rate & Temperature (Optimize Resolution & Run Time) Grad_Opt->Flow_Temp Refine Separation Det_Opt 5. Detector Settings (Determine λmax) Flow_Temp->Det_Opt Fine-tune Validation 6. Method Validation (Linearity, Precision, Accuracy) Det_Opt->Validation Finalize Parameters End Final Method Validation->End

Caption: A logical workflow for HPLC method development.

Recommended HPLC Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of N-benzoyltyramine. These parameters should be optimized during method development for specific applications.

ParameterRecommended ConditionRationale
HPLC Column Reversed-phase C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase provides good retention for the hydrophobic N-benzoyltyramine molecule.[4]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate silanol groups on the silica backbone, reducing peak tailing.[5][6]
Mobile Phase B AcetonitrileAcetonitrile generally provides lower backpressure and better peak shape compared to methanol for many compounds.[5][6]
Gradient Elution 15% to 80% B over 20 minutesA gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency.[5]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5][6]
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.[5][6]
Detection Wavelength ~220-230 nm or ~275 nmThe benzoyl group has a strong absorbance around 220-230 nm. The phenolic chromophore of the tyramine moiety absorbs around 275 nm.[5][7] A DAD can be used to determine the optimal wavelength.
HPLC Analysis and Quantification
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 85% A, 15% B) for at least 30 minutes or until a stable baseline is achieved.[5]

  • Injection Sequence: Inject a blank (initial mobile phase), followed by the working standard solutions in increasing order of concentration, and then the prepared samples.

  • Data Acquisition: Record the chromatograms and integrate the peak corresponding to N-benzoyltyramine.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of N-benzoyltyramine in the samples by interpolating their peak areas from the calibration curve.[5]

Method Validation

Once the HPLC method is developed, it should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table presents hypothetical data from a method validation experiment for the HPLC analysis of N-benzoyltyramine.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and robust approach for the detection and quantification of N-benzoyltyramine. The systematic workflow for method development, coupled with the recommended starting conditions, offers a solid foundation for researchers to adapt and optimize the method for their specific analytical needs. Proper method validation is essential to ensure the generation of accurate and reproducible data in research, development, and quality control settings.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography Method for the Resolution of m-Tyramine and p-Tyramine Isomers.
  • Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for n'-Benzoyl-2-methylbenzohydrazide analysis.
  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • PubMed. (n.d.). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes.
  • Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Benchchem. (n.d.). Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Benzoyl Isocyanate Derivatization.
  • SpringerLink. (n.d.). Determination of Polyamines as Their Benzoylated Derivatives by HPLC.
  • PMC. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
  • AppNote. (n.d.). Tyramine, N-Methyltyramine & Synephrine Analyzed with LCMS.
  • PMC. (n.d.). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry.
  • SciSpace. (n.d.). Development of HPLC Method for Determination of the Content of Tyramine in Rice Wine.
  • SIELC Technologies. (2018, February 16). Separation of Tyramine on Newcrom R1 HPLC column.
  • SciSpace. (2011, October 25). HPCL determination of histamine, tyramine and amino acids in shrimp by-products.
  • Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for N-Methyltyramine Analysis in Dietary Supplements.
  • Benchchem. (n.d.). Application Note: Quantification of N-cis-Feruloyl Tyramine using High-Performance Liquid Chromatography (HPLC).
  • NIH PubChem. (n.d.). Tyramine.
  • CAS Common Chemistry. (n.d.). N-Benzoyltyramine.

Sources

Application

Application Notes and Protocols for the Synthesis of N-benzoyltyramine via Schotten-Baumann Reaction

Abstract This comprehensive guide provides a detailed protocol and theoretical background for the synthesis of N-benzoyltyramine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the synthesis of N-benzoyltyramine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the classic Schotten-Baumann reaction, a robust method for the acylation of amines.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, optimization of conditions, and product purification. We will explore the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Schotten-Baumann Reaction in Amide Synthesis

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, is a cornerstone of organic synthesis for forming amides from amines and acyl chlorides, or esters from alcohols and acyl chlorides.[2][3] The reaction is typically conducted in the presence of a base, which serves a critical dual purpose: to neutralize the hydrochloric acid byproduct generated during the acylation and to drive the reaction equilibrium towards product formation.[4][5]

"Schotten-Baumann conditions" classically refer to a biphasic system, most often an organic solvent immiscible with water (like dichloromethane or diethyl ether) and an aqueous solution of an inorganic base (like sodium hydroxide).[1][6] This setup is particularly advantageous as the reactants (amine and acyl chloride) reside primarily in the organic phase, while the acid byproduct is neutralized in the aqueous phase, preventing unwanted side reactions such as the protonation of the starting amine.[1][7]

N-benzoyltyramine and its derivatives are of significant interest due to their presence in natural products and their potential as scaffolds in medicinal chemistry and for the development of novel agrochemicals.[8][9] The efficient synthesis of this target molecule is therefore a key step in many research and development pipelines.

Core Principles and Mechanistic Insights

The synthesis of N-benzoyltyramine from tyramine and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.[2][10]

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the tyramine's primary amine acting as a nucleophile. This amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.[6][10] This step forms a transient tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is facilitated by the expulsion of the chloride ion, which is an excellent leaving group.[6]

  • Deprotonation and Neutralization: The resulting product is a protonated amide. The base present in the reaction medium (e.g., hydroxide ion) deprotonates the nitrogen, yielding the final neutral N-benzoyltyramine product.[7] Simultaneously, the base neutralizes the hydrochloric acid (HCl) formed from the expelled chloride and the proton from the amine, preventing it from protonating the starting tyramine and rendering it non-nucleophilic.[4][5]

Chemoselectivity: N-Acylation vs. O-Acylation

A critical consideration in the benzoylation of tyramine is the presence of two nucleophilic sites: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). Under standard Schotten-Baumann conditions with aqueous NaOH, the amine is a significantly better nucleophile than the corresponding phenoxide ion at a moderate pH. This inherent difference in nucleophilicity allows for selective N-acylation over O-acylation, making the reaction highly efficient for the desired product. While competitive hydrolysis of the benzoyl chloride by water is a potential side reaction, the rate of aminolysis is substantially faster, especially in a well-stirred biphasic system where the concentration of the amine in the organic phase is high.[11][12]

Mechanism Diagram

Caption: General workflow for the synthesis of N-benzoyltyramine.

Experimental Protocol: Synthesis of N-Benzoyltyramine

This protocol details a standard laboratory procedure for the synthesis of N-benzoyltyramine. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molar Eq.Amount
TyramineC₈H₁₁NO137.181.05.00 g
Benzoyl ChlorideC₇H₅ClO140.571.14.4 mL (5.3 g)
Sodium Hydroxide (NaOH)NaOH40.00~2.5100 mL (10% w/v aq.)
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
Hydrochloric Acid (HCl)HCl36.46-~2M aq. solution
Deionized WaterH₂O18.02-As needed
Anhydrous MgSO₄ or Na₂SO₄---As needed
Step-by-Step Procedure
  • Dissolution of Tyramine:

    • In a 250 mL Erlenmeyer flask or beaker equipped with a magnetic stir bar, dissolve 5.00 g of tyramine in 100 mL of a 10% aqueous sodium hydroxide solution.

    • Transfer the solution to a 250 mL separatory funnel.

    • Causality: The aqueous base deprotonates the phenolic hydroxyl group and ensures the amine is in its free, nucleophilic form. Using a separatory funnel from the start prepares for the subsequent biphasic reaction and extraction.

  • Addition of Organic Solvent and Acyl Chloride:

    • Add 100 mL of dichloromethane (DCM) to the separatory funnel.

    • In a separate, dry container, measure 4.4 mL of benzoyl chloride. Add this to the separatory funnel.

    • Causality: DCM creates the organic phase where the reaction will predominantly occur. Benzoyl chloride is highly reactive and should be handled in a fume hood. A slight excess (1.1 eq.) ensures complete consumption of the limiting reagent, tyramine.

  • Reaction Execution:

    • Stopper the separatory funnel securely and shake vigorously for 15-20 minutes.

    • Crucial: Periodically and carefully vent the funnel by inverting it and opening the stopcock to release pressure buildup from any heat generated or potential side reactions.

    • Causality: Vigorous shaking is essential to maximize the interfacial surface area between the aqueous and organic phases, facilitating the reaction between the tyramine (which has some solubility in both phases) and the benzoyl chloride (in the organic phase).[13][14] The base in the aqueous layer continuously neutralizes the HCl as it is formed.

  • Work-up and Isolation:

    • Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean 250 mL flask.

    • Wash the organic layer by adding 50 mL of 2M HCl, shaking, and separating the layers. Discard the aqueous layer.

    • Next, wash the organic layer with 50 mL of deionized water, and finally with 50 mL of saturated sodium chloride (brine) solution.

    • Causality: The acid wash removes any unreacted tyramine and residual NaOH. The water and brine washes remove water-soluble impurities and help to break any emulsions.

  • Drying and Solvent Removal:

    • Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it sit for 10-15 minutes until the liquid is clear.

    • Filter the solution to remove the drying agent.

    • Remove the dichloromethane using a rotary evaporator.

    • Causality: Removing all traces of water is critical before solvent evaporation to prevent contamination of the final product. Rotary evaporation provides an efficient method for removing the volatile organic solvent to yield the crude product.

  • Purification:

    • The resulting crude solid can be purified by recrystallization. A suitable solvent system is typically an ethanol/water or ethyl acetate/hexane mixture.

    • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

    • Filter the crystals and dry them in a vacuum oven.

    • Causality: Recrystallization is a powerful technique for purifying solid compounds, separating the desired product from soluble impurities and any minor O-acylated byproduct.

Troubleshooting and Optimization

  • Low Yield: May be caused by insufficient shaking (poor mixing), hydrolysis of benzoyl chloride before it can react, or using an insufficient amount of base. Ensure vigorous agitation and that the base concentration is adequate.[12]

  • Formation of O-acylated Product: While N-acylation is favored, some O-acylation can occur. Using a less aggressive acylating agent or carefully controlling the pH can further minimize this. Purification by recrystallization is usually effective at removing this impurity.

  • Emulsion Formation during Work-up: The presence of a basic aqueous phase can sometimes lead to emulsions. The addition of brine during the final wash helps to break these emulsions by increasing the ionic strength of the aqueous phase.

Conclusion

The Schotten-Baumann reaction is a highly effective and scalable method for the synthesis of N-benzoyltyramine.[15] By understanding the underlying mechanism and the critical role of the biphasic reaction conditions, researchers can reliably produce this important compound with high yield and purity. The protocol provided herein is a robust starting point that can be adapted and optimized for various research and development needs.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • Collegedunia. (2024, January 17). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]

  • University of Cambridge. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Sciencemadness. (n.d.). THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Retrieved from [Link]

  • Google Patents. (n.d.). EP0582441A1 - Processes for the preparation of tyramine derivatives.
  • Reddit. (2021, March 12). In schotten-baumann conditions, why doesn't the acyl chloride react with the water? Retrieved from [Link]

  • MDPI. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved from [Link]

  • PubMed. (1979). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Retrieved from [Link]

  • PubMed. (1987). Purification and Characterization of Two Benzoyl-l-Tyrosine p-Nitroanilide Hydrolases from Etiolated Leaves of Zea mays L. Retrieved from [Link]

  • MDPI. (2021, August 31). Isolation and Biological Characterization of Homoisoflavanoids and the Alkylamide N-p-Coumaroyltyramine from Crinum biflorum Rottb., an Amaryllidaceae Species Collected in Senegal. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, October 15). Isolation and Biological Characterization of Homoisoflavanoids and the Alkylamide N-p-Coumaroyltyramine from Crinum biflorum Rottb., an Amaryllidaceae Species Collected in Senegal. Retrieved from [Link]

Sources

Method

preparation of N-[2-(4-Hydroxyphenyl)ethyl]benzamide stock solutions

Application Note: Preparation and Handling of N-[2-(4-Hydroxyphenyl)ethyl]benzamide Stock Solutions Introduction & Scope This technical guide provides a standardized protocol for the preparation, storage, and handling of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-[2-(4-Hydroxyphenyl)ethyl]benzamide Stock Solutions

Introduction & Scope

This technical guide provides a standardized protocol for the preparation, storage, and handling of N-[2-(4-Hydroxyphenyl)ethyl]benzamide (also known as N-Benzoyltyramine or Amkamide ). This compound is a bioactive phenolic amide alkaloid found in various plant species (Zanthoxylum, Swinglea, Aniba) and is widely utilized in pharmacological screening for antinociceptive, anti-inflammatory, and antimicrobial activities.

Due to the presence of a hydrophobic benzoyl group attached to the tyramine scaffold, this compound exhibits poor aqueous solubility. Improper solubilization can lead to micro-precipitation in biological assays, resulting in erratic data and false negatives. This protocol establishes a DMSO-based stock solution workflow to ensure solubility, stability, and experimental reproducibility.

Physicochemical Profile

Before handling, verify the compound identity and properties.

PropertySpecification
IUPAC Name N-[2-(4-Hydroxyphenyl)ethyl]benzamide
Common Synonyms N-Benzoyltyramine; Amkamide; N-(4-Hydroxyphenethyl)benzamide
CAS Registry Number 41859-54-5
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance White to off-white solid / powder
Solubility (Water) Poor (< 0.1 mg/mL)
Solubility (DMSO) Excellent (> 25 mg/mL)
Solubility (Ethanol) Good (> 10 mg/mL)

Critical Safety & Handling

  • Hazard Identification: While specific toxicological data is limited, benzamide derivatives should be treated as potential irritants. The phenolic moiety is susceptible to oxidation.

  • PPE: Wear standard laboratory PPE: nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Light Sensitivity: Phenolic compounds can oxidize under light exposure (turning pink/brown). Always use amber vials or wrap tubes in aluminum foil.

Protocol: Preparation of 50 mM Stock Solution

This protocol describes the preparation of 1 mL of a 50 mM (12.06 mg/mL) stock solution in anhydrous DMSO.

Materials Required
  • N-Benzoyltyramine powder (approx. 15 mg).

  • Solvent: Dimethyl Sulfoxide (DMSO) , anhydrous, ≥99.9% (cell culture grade recommended).

  • Vessel: 1.5 mL or 2.0 mL Amber glass vial or polypropylene microcentrifuge tube.

  • Equipment: Analytical balance (readability 0.01 mg), vortex mixer, ultrasonic bath (optional).

Step-by-Step Procedure
  • Calculate Mass Requirement: To prepare 1 mL of 50 mM solution:

    
    
    
    
    
  • Weighing:

    • Place the amber vial on the balance and tare it.

    • Accurately weigh approximately 12.1 mg of N-Benzoyltyramine.

    • Note: Record the exact mass (e.g., 12.4 mg) to calculate the precise volume of DMSO needed.

  • Solubilization:

    • Calculate the required DMSO volume based on the exact mass weighed:

      
      
      (Example: If you weighed 12.4 mg, add 1.028 mL of DMSO).
      
    • Pipette the calculated volume of DMSO into the vial.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be completely clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to prevent degradation.

  • Aliquoting & Storage:

    • Divide the stock into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing and using the stock solution.

StockPreparation Start Start: N-Benzoyltyramine Powder Weigh Weigh ~12.1 mg (Record Exact Mass) Start->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO Add Anhydrous DMSO (Target 50 mM) SolventSelect->DMSO Cell Culture / Bioassay Ethanol Add Ethanol (For Analytical Use Only) SolventSelect->Ethanol HPLC / Chemical Analysis Dissolve Vortex (30s) & Inspect DMSO->Dissolve Ethanol->Dissolve Check Is Solution Clear? Dissolve->Check Sonicate Sonicate (5 min, RT) Sonicate->Check Check->Sonicate No (Particles Visible) Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Check->Aliquot Yes Store Store at -20°C Aliquot->Store

Caption: Decision logic for solvent selection and dissolution workflow. DMSO is the preferred vehicle for biological applications due to superior solubility and compatibility with aqueous dilution.

Usage in Biological Assays (Dilution Protocol)

Crucial Warning: N-Benzoyltyramine is hydrophobic. Direct addition of the high-concentration stock to aqueous media may cause immediate precipitation.

Serial Dilution Method (for 10 µM Final Concentration):

  • Intermediate Dilution: Dilute the 50 mM stock 1:100 in DMSO to create a 500 µM working stock.

    • Why? This keeps the compound solubilized while lowering the concentration.

  • Final Dilution: Dilute the 500 µM working stock 1:50 into pre-warmed culture media (37°C) while vortexing the media.

    • Final Concentration: 10 µM.

    • Final DMSO Concentration: 0.02% (well below the 0.1–0.5% toxicity threshold for most cells).

Quality Control (HPLC)

Verify the stability and purity of your stock solution periodically using the following HPLC method.

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) or 280 nm (phenol).

  • Expected Retention: N-Benzoyltyramine is moderately lipophilic and will elute later than Tyramine but earlier than non-polar standards.

References

  • CAS Common Chemistry. N-Benzoyltyramine (CAS RN: 41859-54-5).[1][2] American Chemical Society.[1][3] [Link][1]

  • U.S. EPA CompTox Chemicals Dashboard. N-Benzoyltyramine (DTXSID601316313).[4] Environmental Protection Agency. [Link]

  • Lee, J. et al. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science, 51(9), 833–839. [Link]

  • Melo, F. et al. (2009). Antinociceptive effects of (O-methyl)-N-benzoyl tyramine (riparin I) from Aniba riparia (Nees) Mez (Lauraceae) in mice.[5] Naunyn-Schmiedeberg's Archives of Pharmacology, 379, 541–550. [Link]

Sources

Application

thin layer chromatography (TLC) systems for N-benzoyltyramine

Abstract This guide details the chromatographic behavior of N-benzoyltyramine , a bioactive amide alkaloid. Unlike its precursor (tyramine), N-benzoyltyramine possesses a blocked primary amine and an acidic phenolic moie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the chromatographic behavior of N-benzoyltyramine , a bioactive amide alkaloid. Unlike its precursor (tyramine), N-benzoyltyramine possesses a blocked primary amine and an acidic phenolic moiety, creating unique separation challenges. This protocol provides a self-validating TLC system designed to monitor synthesis (amide formation) and purify the compound from polar precursors and non-polar byproducts.

Chemical Profile & Chromatographic Logic

To design an effective separation, one must understand the molecular interactions at play.

  • The Molecule: N-benzoyltyramine (

    
    ).
    
  • The Challenge: It contains a phenolic hydroxyl group (causing "tailing" on silica due to hydrogen bonding) and an amide linkage (moderately polar).

  • The Separation Strategy:

    • Acidity Control: The mobile phase must contain a weak acid (formic or acetic) to suppress the ionization of the phenol group, ensuring sharp bands.

    • Differentiation: The key to validation is the Ninhydrin Silent test. The starting material (tyramine) reacts with ninhydrin; the product (N-benzoyltyramine) does not.

Materials & Instrumentation

ComponentSpecificationPurpose
Stationary Phase Silica Gel 60

(Aluminum or Glass backed)
Standard adsorption chromatography.
UV Source Dual wavelength (254 nm / 366 nm)Detection of the benzoyl and phenolic aromatic rings.
Capillaries 1-5

L Micro-pipettes
Precision spotting to prevent overloading.
Development Chamber Twin-trough or standard glass jarMust be saturated with solvent vapor for 15 mins prior to run.

Mobile Phase Optimization

Three distinct solvent systems are recommended depending on the analytical goal.

Table 1: Optimized Solvent Systems
System IDComposition (v/v)ApplicationExpected Rf (Approx)*
Sys-A (General) DCM : Methanol (95:5) Reaction monitoring. Separates amide from gross impurities.0.45 - 0.55
Sys-B (High Res) Toluene : Ethyl Acetate : Formic Acid (5:4:1) Gold Standard. Acid suppresses phenol tailing. Sharpest spots.0.35 - 0.45
Sys-C (Polar) n-Butanol : Acetic Acid : Water (4:1:1) Analysis of crude extracts containing highly polar tyramine salts.0.80 - 0.90

> Note: Rf values are temperature/humidity dependent. Always run a co-spot of the standard.

Visualization & Detection Logic

This protocol relies on a "Negative/Positive" validation logic to confirm identity.

Table 2: Detection Methods
MethodObservation for N-BenzoyltyramineObservation for Tyramine (SM)Mechanism
UV (254 nm) Dark Spot (Strong) Dark Spot (Moderate)Quenching of fluorescence by aromatic rings.
Ninhydrin Stain No Reaction (Colorless) Pink/Purple Spot Reacts with free primary amines. Absence of color confirms amide formation.
Folin-Ciocalteu Blue Spot Blue Spot Reacts with phenolic -OH (confirms the tyramine skeleton is intact).
Iodine Vapor Brown/Yellow SpotBrown/Yellow SpotNon-specific adsorption.

Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Solubility: N-benzoyltyramine has poor solubility in pure non-polar solvents.

  • Protocol: Dissolve 2 mg of sample in 1 mL of Methanol or DMSO .

  • Critical Step: If monitoring a reaction, quench a micro-aliquot of the reaction mixture in dilute HCl before spotting to neutralize any base catalysts (like Pyridine/TEA) that would alter the Rf.

Phase 2: Spotting & Development
  • Mark the origin line 1.0 cm from the bottom with a soft pencil.

  • Apply 3 spots :

    • Lane 1: Tyramine Standard (SM).

    • Lane 2: Co-spot (SM + Product).

    • Lane 3: Reaction Mixture / Purified Sample.

  • Dry spots completely (hairdryer, cool setting).

  • Place in saturated chamber (Sys-B recommended). Run until solvent front reaches 1 cm from top.

Phase 3: The "Double-Check" Visualization
  • First Pass (Non-Destructive): View under UV 254 nm. Circle all visible spots with a pencil.

    • Success Criteria: Product spot should be distinct from the baseline (where Tyramine often sits in Sys-A/B) and distinct from the solvent front (where Benzoic acid/chloride sits).

  • Second Pass (Destructive Validation): Spray the plate with Ninhydrin . Heat at 110°C for 3-5 minutes.

    • Validation: The product spot identified in UV must remain colorless . If it turns pink, the reaction is incomplete.

Troubleshooting Guide

  • Issue: "Streaking" or "Tailing" of the product spot.

    • Cause: Ionization of the phenolic hydroxyl group on the silica surface.

    • Fix: Switch to System B (Toluene/EtOAc/Formic Acid). The acid ensures the phenol remains protonated (

      
      ) rather than ionized (
      
      
      
      ).
  • Issue: Product co-elutes with Benzoic Acid (common byproduct).

    • Fix: Wash the crude reaction mixture with saturated Sodium Bicarbonate (

      
      ) before spotting. This converts benzoic acid to its salt, forcing it to the baseline, while N-benzoyltyramine remains in the organic layer.
      

Process Visualization

The following diagram illustrates the decision logic for monitoring the synthesis and purification of N-benzoyltyramine.

TLC_Workflow Start Crude Reaction Mixture Spotting Spot on Silica F254 (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Start->Spotting Develop Develop in System B (Toluene:EtOAc:Formic Acid) Spotting->Develop UV_Check Check UV 254nm Develop->UV_Check Decision_UV Is Product Spot Visible? UV_Check->Decision_UV Decision_UV->Start No (Concentrate Sample) Ninhydrin Spray Ninhydrin & Heat Decision_UV->Ninhydrin Yes Result_Pink Spot turns PINK Ninhydrin->Result_Pink Result_Clear Spot stays CLEAR Ninhydrin->Result_Clear Conclusion_Fail Incomplete Reaction (Free Amine Present) Result_Pink->Conclusion_Fail Conclusion_Pass Successful Synthesis (Amide Formed) Result_Clear->Conclusion_Pass

Figure 1: Analytical workflow for validating N-benzoyltyramine synthesis using differential staining.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for general amide/phenol solvent systems).

  • Merck KGaA. (n.d.). TLC Visualization Reagents: Ninhydrin.[1][2] (Validation of ninhydrin reaction mechanisms with primary amines vs amides).

  • Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag. (Foundational text on acidic mobile phases for phenolic alkaloids).

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Protocols for sample preparation and spotting techniques).

Sources

Method

Application Note: Crystallization Architectures for N-[2-(4-Hydroxyphenyl)ethyl]benzamide

This Application Note is designed for researchers and process chemists optimizing the solid-state isolation of N-[2-(4-Hydroxyphenyl)ethyl]benzamide (also known as N-benzoyltyramine).[1] The protocols below synthesize sp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the solid-state isolation of N-[2-(4-Hydroxyphenyl)ethyl]benzamide (also known as N-benzoyltyramine).[1]

The protocols below synthesize specific physicochemical data with field-proven crystallization strategies for phenolic amides.

Executive Summary & Physicochemical Profile

N-[2-(4-Hydroxyphenyl)ethyl]benzamide is a bioactive phenylamide found in Oryza sativa (rice) as a phytoalexin.[1] Structurally, it possesses two critical hydrogen-bonding motifs: the amide linker (donor/acceptor) and the phenolic hydroxyl (donor/acceptor).[1]

Successful crystallization requires balancing these strong intermolecular forces.[1] The compound exhibits a "solubility switch" behavior—soluble in polar organic solvents but poorly soluble in non-polar hydrocarbons and water, making it an ideal candidate for cooling and anti-solvent crystallization.

Solubility Heat Map
Solvent ClassSolventSolubility (25°C)Solubility (Boiling)Role in Crystallization
Alcohols Ethanol, MethanolHighVery HighPrimary Solvent
Ketones Acetone, MEKModerate-HighHighGood for Evaporation
Esters Ethyl AcetateModerateHighIdeal for Cooling
Chlorinated DCM, ChloroformModerateModerateUse for Layering
Hydrocarbons Hexane, HeptaneNegligibleLowAnti-Solvent
Aqueous WaterNegligibleLowAnti-Solvent

Critical Experimental Protocols

Protocol A: Thermal Recrystallization (Purification Focus)

Best for: Removing synthesis impurities and obtaining bulk pure powder.[1]

The Mechanism: This method leverages the steep solubility curve of benzamides in ethyl acetate or ethanol. Impurities remain in the mother liquor while the target compound crystallizes upon cooling.

Step-by-Step Workflow:

  • Charge: Place 1.0 g of crude N-benzoyltyramine in a 50 mL round-bottom flask.

  • Dissolution: Add Ethyl Acetate (approx. 10–15 mL) and heat to reflux (77 °C).

    • Note: If the solution is not clear, add Ethanol dropwise (max 10% v/v) to assist dissolution. The phenol group often requires slight polarity.

  • Filtration: While hot, filter through a pre-warmed sintered glass funnel to remove insoluble particulates (e.g., salts).

  • Nucleation: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours.

    • Control Point: Rapid cooling here may trap impurities.[1]

  • Maturation: Once at RT, cool further to 0–4 °C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold Ethyl Acetate (2 x 2 mL).[1]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Yield Focus)

Best for: Rapid isolation from reaction mixtures or when thermal degradation is a concern.[1]

The Mechanism: Water acts as a "structure breaker" for the organic solvation shell, forcing the hydrophobic benzamide core to aggregate and precipitate.

Step-by-Step Workflow:

  • Dissolution: Dissolve the compound in a minimum volume of Methanol or DMSO at room temperature (Concentration ~100 mg/mL).[1]

  • Anti-Solvent Addition:

    • Place the solution in a beaker with vigorous stirring (magnetic bar).

    • Slowly add Water dropwise.[1]

    • Observation: A milky emulsion may form initially (oiling out).[1] Continue adding water until a ratio of 1:3 (Solvent:Water) is reached.[1]

  • Seeding (Optional but Recommended): If an oil forms, add a few seed crystals of pure N-benzoyltyramine to trigger lattice formation.[1]

  • Aging: Stir the suspension for 30 minutes to transform any metastable oil droplets into a stable solid.

  • Isolation: Filter and wash thoroughly with water to remove the organic solvent.[1]

Protocol C: Vapor Diffusion (Single Crystal Growth)

Best for: X-Ray Diffraction (XRD) analysis.[1]

The Mechanism: Slow diffusion of a volatile anti-solvent (Hexane) into a solution (DCM/Ethanol) gradually increases supersaturation, promoting few, high-quality nucleation events.

Setup:

  • Inner Vial: Dissolve 20 mg of sample in 1 mL of DCM:Ethanol (9:1) in a small 4 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of Hexane or Pentane .

  • Equilibrium: Cap the outer jar tightly. Store in a vibration-free environment at constant temperature (20 °C).

  • Harvest: Crystals suitable for XRD typically appear within 3–7 days.[1]

Visualization of Crystallization Dynamics

The following diagram illustrates the decision matrix for solvent selection and the molecular assembly process during crystallization.

CrystallizationLogic Start Crude N-Benzoyltyramine SolubilityCheck Solubility Screening Start->SolubilityCheck HighSol High Solubility (Alcohols, DMSO) SolubilityCheck->HighSol Dissolves Cold ModSol Moderate Solubility (EtOAc, Acetone) SolubilityCheck->ModSol Dissolves Hot AntiSolvent Anti-Solvent Method (Add Water/Hexane) HighSol->AntiSolvent Decrease Solubility Cooling Cooling Crystallization (Reflux -> 4°C) ModSol->Cooling Supersaturation Nucleation Nucleation: H-Bond Alignment AntiSolvent->Nucleation Cooling->Nucleation Growth Crystal Growth: Pi-Pi Stacking Nucleation->Growth Final Pure Crystal Form (MP: ~162°C) Growth->Final

Caption: Decision matrix for selecting crystallization pathways based on solvent interaction and solubility profiles.

Troubleshooting & Expert Tips

The "Oiling Out" Phenomenon

Problem: The solution turns cloudy/milky, and liquid droplets separate instead of crystals. Cause: The compound's melting point is depressed by the solvent, or the anti-solvent was added too fast, creating a liquid-liquid phase separation (LLPS) before the crystal lattice could form. Solution:

  • Reheat: Warm the mixture until the oil redissolves.

  • Seed: Cool very slowly and add seed crystals at the first sign of cloudiness.

  • Solvent Modification: Increase the ratio of the "good" solvent slightly to keep the oil in solution longer.

Polymorphism Control

Amides are prone to polymorphism (different crystal packing arrangements).[1]

  • Kinetic Form: Often results from rapid precipitation (Protocol B).[1] May have a lower melting point.[1]

  • Thermodynamic Form: Results from slow cooling (Protocol A). Usually the most stable form (MP ~162°C).

  • Validation: Always check the Melting Point. If MP < 160°C, recrystallize using Protocol A to ensure the stable form is isolated.

References

  • PubChem. (2025).[1][2] N-[2-(4-Hydroxyphenyl)ethyl]benzamide Compound Summary. National Library of Medicine.[1] [Link][1]

  • Human Metabolome Database (HMDB). (2025).[1] Metabocard for N-Benzoyltyramine (HMDB0033852). HMDB Consortium.[1] [Link][1]

  • Horie, K., et al. (2015). Rice Phytoalexins: Distribution, Biosynthesis, and Biological Activities. Molecules. [Link][1]

Sources

Application

Advanced Application Note: Microwave-Accelerated Chemoselective Synthesis of N-[2-(4-Hydroxyphenyl)ethyl]benzamide

Executive Summary & Chemical Context The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]benzamide represents a critical transformation in the development of pharmaceutical intermediates and bioactive small molecules. The start...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]benzamide represents a critical transformation in the development of pharmaceutical intermediates and bioactive small molecules. The starting material, tyramine (4-(2-aminoethyl)phenol), is a naturally occurring monoamine with significant sympathomimetic properties and is widely utilized as a building block in drug discovery[1].

The primary synthetic challenge in benzoylating tyramine lies in its bifunctional nature: it possesses both a primary aliphatic amine and a phenolic hydroxyl group. Conventional amidation using aroyl chlorides often requires halogenated solvents, prolonged heating, and stoichiometric amounts of base, which can lead to poor chemoselectivity (competing O-acylation) and high environmental impact[2]. By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) paradigm under solvent-free conditions, researchers can achieve strictly chemoselective N-acylation in a fraction of the time, drastically improving yield and aligning with Green Chemistry principles[3],[4].

Mechanistic Causality: Why Microwave Dielectric Heating?

To understand why this protocol abandons traditional convective heating (e.g., oil baths) in favor of microwave irradiation, we must examine the reaction kinetics and the physical chemistry of the transition state.

  • Dielectric Coupling and the Polar Transition State : The amidation of an amine with benzoyl chloride proceeds via a highly polar tetrahedral intermediate. Microwave energy (2.45 GHz) directly couples with the dipole moments of the reactants and this polar transition state. This volumetric dielectric heating instantly provides the activation energy required for the reaction, accelerating the rate by orders of magnitude compared to conventional conduction[4].

  • Kinetic vs. Thermodynamic Control : The primary aliphatic amine of tyramine is inherently more nucleophilic than the phenolic oxygen. Under the rapid, intense heating profile of a microwave reactor, the reaction is forced under strict kinetic control. The N-benzoylation pathway is completed within minutes, effectively bypassing the slower, thermodynamically driven O-acylation pathway that plagues prolonged conventional syntheses[3].

  • Solvent-Free Process Intensification : Eliminating the solvent prevents microwave energy from being dissipated by the bulk medium. This concentrates the energy directly into the reacting species, maximizing collision frequency and eliminating the need for toxic halogenated solvents[5].

Mechanism N1 Tyramine (Amine > Phenol Nucleophilicity) N3 Polar Transition State (Dielectric Heating) N1->N3 N2 Benzoyl Chloride N2->N3 N4 Kinetic Control Pathway (Rapid) N3->N4 N5 O-Acylation Pathway (Thermodynamic/Slow) N3->N5 N6 N-[2-(4-Hydroxyphenyl)ethyl]benzamide N4->N6

Caption: Kinetic control mechanism of microwave-accelerated chemoselective amidation.

Experimental Design & Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes specific physical or chemical cues to confirm the success of the operation without requiring immediate offline analytics.

Reagents & Equipment
  • Tyramine : 1.0 mmol (137.18 mg)

  • Benzoyl Chloride : 1.05 mmol (122 μL)

  • Quench Solution : Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Extraction Solvent : Ethyl Acetate (EtOAc)

  • Equipment : Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with an IR temperature sensor and 10 mL sealed, microwave-transparent reaction vials.

Step-by-Step Methodology
  • Reactant Loading : Weigh 137.18 mg of tyramine directly into the 10 mL microwave vial. Add 122 μL of benzoyl chloride dropwise.

    • Causality: The slight 0.05 mmol excess of the acyl donor ensures complete consumption of the amine while remaining too low to drive secondary O-acylation.

  • Microwave Irradiation : Seal the vial with a Teflon-lined septum. Insert into the microwave cavity. Set the parameters to 150 W (dynamic power), 80 °C, for 3 minutes , with the cooling jet enabled post-reaction.

    • In-Process Validation (Visual): The heterogeneous solid-liquid mixture will rapidly transition into a homogeneous melt as the reaction reaches the activation temperature.

  • Reaction Quenching : Once cooled to room temperature, uncap the vial and slowly add 5 mL of saturated aqueous NaHCO₃.

    • In-Process Validation (Chemical): Vigorous effervescence (CO₂ gas evolution) will occur as the NaHCO₃ neutralizes the byproduct HCl and hydrolyzes any trace unreacted benzoyl chloride. The reaction is validated as safely quenched when effervescence completely ceases.

  • Phase Extraction : Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 10 mL).

    • Causality: The phenolic hydroxyl group of the product has a pKa of ~10. By using a mildly basic NaHCO₃ quench (pH ~8), the phenol remains protonated and highly soluble in the organic EtOAc phase, leaving inorganic salts in the aqueous layer.

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure N-[2-(4-Hydroxyphenyl)ethyl]benzamide.

    • In-Process Validation (Chromatographic): Spot the crude mixture on a silica TLC plate (Hexane:EtOAc 1:1). The tyramine starting material (ninhydrin-positive, low R_f) should be completely absent, replaced by a single UV-active, ninhydrin-negative spot at a higher R_f.

Workflow A Tyramine + Benzoyl Chloride B Microwave Irradiation (150W, 80°C, 3 min) A->B C Crude Mixture (Solvent-Free) B->C D NaHCO3 Quench & Extraction C->D E Pure Benzamide Derivative D->E

Caption: Workflow for the selective microwave-assisted N-benzoylation of tyramine.

Comparative Process Metrics

The transition from conventional thermal heating to microwave-assisted synthesis yields quantifiable improvements across all major process metrics. The data below summarizes the efficiency gains[3],[4].

Process ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis (MAOS)
Heating Source Convective (Oil Bath)Dielectric (2.45 GHz Microwave)
Reaction Time 2 to 12 hours3 minutes
Solvent Requirement Dichloromethane / THFSolvent-Free
Chemoselectivity Moderate (Requires OH-protection)Excellent (Strictly N-acylation)
Isolated Yield 65% – 75%88% – 94%
Environmental Impact High (Halogenated waste)Low (Atom economical, Green)

Downstream Analytical Validation

To confirm the structural integrity and chemoselectivity of the synthesized N-[2-(4-Hydroxyphenyl)ethyl]benzamide, the following analytical signatures should be verified:

  • Mass Spectrometry (ESI-MS) : Expected pseudo-molecular ion [M+H]⁺ at m/z 242.1.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 9.20 ppm (s, 1H) : Confirms the presence of the free phenolic -OH, proving that O-acylation did not occur.

    • δ 8.55 ppm (t, 1H) : Confirms the formation of the secondary amide (-NH-).

    • δ 7.80 - 7.40 ppm (m, 5H) : Aromatic protons from the newly attached benzoyl group.

    • δ 7.00 & 6.70 ppm (d, 4H) : The characteristic AB quartet of the para-substituted tyramine aromatic ring.

    • δ 3.45 ppm (q, 2H) & 2.70 ppm (t, 2H) : The aliphatic ethylene linker protons.

References

  • Microwave-assisted synthesis of amides from various amines and benzoyl chloride under solvent-free conditions: A rapid and efficient method for selective protection of diverse amines. Russian Journal of Organic Chemistry. 3

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. 5

  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. International Journal of Chemical Science. 4

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. 2

  • Tyramine (CAS 51-67-2) Properties and Synthesis. LookChem. 1

Sources

Method

Application Note: Quantitative Analysis of N-Benzoyltyramine in Biological Samples by LC-MS/MS

Executive Summary N-Benzoyltyramine (N-BT) is a bioactive amide alkaloid found in various ethnomedicinal plants (Dracocephalum, Celtis) and is increasingly studied for its potential pharmacological effects, including ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyltyramine (N-BT) is a bioactive amide alkaloid found in various ethnomedicinal plants (Dracocephalum, Celtis) and is increasingly studied for its potential pharmacological effects, including anti-inflammatory and neuroprotective activities. Accurate quantification of N-BT in biological matrices is critical for pharmacokinetic (PK) profiling and metabolic stability studies.

This Application Note details a robust, sensitive, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-BT in rat plasma and tissue homogenates. Unlike generic protocols, this guide emphasizes the mechanistic rationale behind method parameters, ensuring reproducibility and scientific rigor.

Chemical Background & Method Strategy[1][2][3]

Physicochemical Properties

Understanding the molecule is the first step in method design.

  • Structure: N-(4-hydroxyphenethyl)benzamide.[1]

  • Molecular Weight: 241.29 g/mol .[1]

  • LogP: ~2.44 (Moderately lipophilic).

  • pKa: ~10.0 (Phenolic -OH). The amide nitrogen is neutral/very weakly basic.

  • Solubility: Soluble in methanol, acetonitrile, and ethyl acetate; limited solubility in water.

Strategic Method Design
  • Chromatography (LC): Given a LogP of 2.44, N-BT is ideal for Reverse Phase Chromatography (RPLC) . A C18 column provides sufficient retention to separate N-BT from polar matrix interferences (phospholipids, salts) without requiring excessive organic solvent for elution.

  • Mass Spectrometry (MS): The amide functionality allows for protonation under acidic conditions. Therefore, Electrospray Ionization in Positive Mode (ESI+) is selected.

  • Sample Preparation: To balance throughput with cleanliness, Protein Precipitation (PPT) with acetonitrile is chosen as the primary extraction method. For assays requiring lower Limits of Quantitation (LOQ < 1 ng/mL), a Liquid-Liquid Extraction (LLE) alternative is provided.

Experimental Protocol

Materials and Reagents
  • Analyte: N-Benzoyltyramine (purity >98%).

  • Internal Standard (IS): N-Benzoyltyramine-d4 (custom synthesis preferred) or N-Benzylbenzamide (structural analog) if isotope is unavailable.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free Rat Plasma (K2EDTA).

Instrumentation Parameters
Liquid Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[4]

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.00 10 Initial loading, divert salts to waste.
0.50 10 Hold to trap polar interferences.
3.00 90 Elute N-BT and IS.
4.00 90 Wash column (remove phospholipids).
4.10 10 Return to initial conditions.

| 5.50 | 10 | Re-equilibration. |

Mass Spectrometry (Triple Quadrupole)
  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive (+).[3]

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

  • Curtain Gas: 35 psi.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Role
N-Benzoyltyramine 242.1 105.0 25 Quantifier (Benzoyl cation)
N-Benzoyltyramine 242.1 121.1 18 Qualifier (Tyramine fragment)

| IS (N-Benzylbenzamide) | 212.1 | 91.1 | 22 | Quantifier |

Sample Preparation Workflow (Protein Precipitation)

This protocol is designed for high-throughput PK studies.

  • Thawing: Thaw plasma samples on ice. Vortex for 10 sec.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (1:3 ratio).

    • Why? ACN is more effective than MeOH at precipitating larger proteins and disrupting drug-protein binding for lipophilic compounds like N-BT.

  • Vortex: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Critical Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) during injection on a Reverse Phase column.

  • Injection: Inject 5 µL into the LC-MS/MS.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the sample from collection to data acquisition, highlighting critical decision points.

G Start Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Correction for loss) Start->IS_Add PPT Protein Precipitation (ACN 1:3 ratio) IS_Add->PPT Centrifuge Centrifugation (12,000g, 10 min, 4°C) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Prevents solvent effect LC UHPLC Separation (C18 Column) Dilution->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Step-by-step bioanalytical workflow for N-Benzoyltyramine quantification.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation confirms the specificity of the assay.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 242.1 Transition1 Benzoyl Cation (Quantifier) m/z 105.0 Precursor->Transition1 C-N Bond Cleavage Transition2 Tyramine Fragment (Qualifier) m/z 121.1 Precursor->Transition2 Amide Cleavage Phenyl Phenyl Cation m/z 77.0 Transition1->Phenyl Loss of CO (-28 Da)

Caption: Proposed ESI+ fragmentation pathway for N-Benzoyltyramine.

Method Validation Criteria (FDA/EMA Compliance)

To ensure the trustworthiness of the data, the method must be validated against the following parameters:

ParameterAcceptance CriteriaExperimental approach
Linearity r² > 0.998 non-zero standards (e.g., 1–1000 ng/mL).
Accuracy ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Mid, High QC.
Precision CV < 15% (20% at LLOQ)Intra-day and Inter-day assessment.[5][6]
Recovery Consistent (>50% preferred)Compare extracted QC area vs. neat solution.
Matrix Effect 85–115%Compare post-extraction spike vs. neat solution.
Stability ±15% deviationFreeze/thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Troubleshooting & Optimization

  • Issue: Low Sensitivity (High LOQ).

    • Cause: Ion suppression from phospholipids.

    • Solution: Switch from PPT to Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB). Wash with 5% MeOH, elute with 100% MeOH.

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic amine/amide and free silanols on the column.

    • Solution: Ensure Mobile Phase A pH is acidic (0.1% Formic Acid) to keep silanols protonated, or use a column with "End-capping" technology (e.g., BEH C18).

  • Issue: Carryover.

    • Cause: Lipophilic N-BT sticking to the injector needle.

    • Solution: Use a strong needle wash (90:10 ACN:Water + 0.1% FA).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Harrison, A. G., & Young, A. B. (2004).[7] Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones.[7] Journal of the American Society for Mass Spectrometry, 15(4), 446–456.[7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122143, N-Benzoyltyramine. Retrieved from [Link]

  • Wong, J. M., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.[3] Journal of Chromatography A, 1446, 78–90.[3] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of N-[2-(4-Hydroxyphenyl)ethyl]benzamide in DMSO

Welcome to the Technical Support Center for N-[2-(4-Hydroxyphenyl)ethyl]benzamide (commonly known as N-benzoyltyramine). This compound, featuring both a phenol moiety and a secondary amide linkage, presents unique stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[2-(4-Hydroxyphenyl)ethyl]benzamide (commonly known as N-benzoyltyramine). This compound, featuring both a phenol moiety and a secondary amide linkage, presents unique stability challenges when formulated as a stock solution in Dimethyl Sulfoxide (DMSO).

This guide is engineered for researchers, medicinal chemists, and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind solvent-compound interactions, and implement self-validating experimental protocols.

Part 1: Quantitative Stability Data

The stability of small organic molecules in DMSO is highly dependent on storage temperature and atmospheric exposure. While DMSO is chemically stable up to 100°C under neutral conditions[1], it is extremely hygroscopic. The absorption of atmospheric water directly impacts the kinetic stability of dissolved compounds.

Table 1: Expected Shelf-Life of Small Molecule Libraries in DMSO

Storage Condition Time in Storage Probability of Compound Integrity (>80% Purity) Primary Degradation/Loss Mechanism
Room Temperature (20-25°C) 3 Months ~92%[2] Oxidation, Hydrolysis, Precipitation
Room Temperature (20-25°C) 1 Year ~52%[2] Severe Oxidation, Amide Cleavage
Refrigerated (4°C) 2 Years ~85% (in 10% wet DMSO)[3] Micro-precipitation, Slow Oxidation

| Frozen (-20°C) | 6 Years | >89%[4] | Freeze-Thaw localized precipitation |

Part 2: Core Troubleshooting & FAQs

Q1: Why has my N-benzoyltyramine stock solution changed color from clear to yellow or brown over time?

Causality: This is a classic indicator of phenol oxidation . The phenol group on the tyramine moiety is highly susceptible to oxidative stress[5]. When DMSO is exposed to atmospheric oxygen and ambient light, it can facilitate the transfer of electrons, leading to the formation of phenoxy radicals. These radicals rapidly dimerize or oxidize further into quinone derivatives, which absorb light in the visible spectrum (appearing yellow or brown). Prevention: Always store stock solutions in amber vials to block UV/visible light, and purge the headspace with an inert gas (Argon or Nitrogen) prior to sealing.

Q2: How do repeated freeze-thaw cycles impact the integrity of this compound?

Causality: While freezing at -20°C or -80°C arrests chemical degradation, the process of freezing and thawing is physically destructive[6]. Because DMSO is hygroscopic, it absorbs water each time the vial is opened. During freezing, water and DMSO solidify at different rates, creating localized micro-environments of highly concentrated water. This forces the hydrophobic N-benzoyltyramine out of solution. Impact: Upon thawing, the compound may not fully resolubilize, leading to a massive drop in the effective concentration of your assay.

Q3: Is the amide bond in N-benzoyltyramine at risk of hydrolysis in DMSO?

Causality: Amides are generally kinetically stable. However, if your DMSO has absorbed significant atmospheric moisture, the introduced water acts as a nucleophile. While uncatalyzed amide hydrolysis is exceptionally slow at neutral pH, trace metal impurities in lower-grade DMSO or extreme pH shifts can catalyze the cleavage of the benzamide bond into benzoic acid and tyramine.

Part 3: Diagnostic Troubleshooting Guide

Implement these self-validating checks to diagnose anomalous assay results.

Issue 1: Sudden Loss of Efficacy in Biological Assays
  • Hypothesis: The compound has precipitated out of solution due to water absorption by the DMSO.

  • Self-Validating Protocol:

    • Vigorously vortex the thawed DMSO stock for 30 seconds.

    • Centrifuge the vial at 10,000 x g for 5 minutes at room temperature.

    • Carefully inspect the bottom of the vial under a strong light.

    • Interpretation: If a microscopic white pellet is visible, your compound has crashed out. Do not use this stock. The effective molarity of the supernatant is now unknown.

Issue 2: Inconsistent LC-MS/MS or Off-Target Toxicity
  • Hypothesis: Chemical degradation (Oxidation or Hydrolysis) has occurred.

  • Self-Validating Protocol: Run an LC-MS/MS analysis of the stock solution.

    • Target Mass: Look for the parent ion at m/z 242.1 [M+H]+.

    • Hydrolysis Markers: Scan for m/z 138.1 (tyramine) and m/z 121.0 (benzoic acid negative ion).

    • Oxidation Markers: Scan for m/z 240.1 ([M+H]-2), which strongly indicates the conversion of the phenol to a quinone.

Degradation A N-Benzoyltyramine in DMSO B Phenol Oxidation (O2, Light) A->B Electron Transfer C Water Absorption (Hygroscopic DMSO) A->C Atmospheric Exposure D Quinone Derivatives (Color Change) B->D Radical Formation E Amide Hydrolysis (Cleavage) C->E Nucleophilic Attack

Logical relationship of N-benzoyltyramine degradation pathways in DMSO.

Part 4: Validated Standard Operating Procedure (SOP)

To guarantee the scientific integrity of your experiments, follow this step-by-step methodology for preparing and storing N-benzoyltyramine stock solutions.

Materials Required:

  • N-[2-(4-Hydroxyphenyl)ethyl]benzamide (Desiccated powder)

  • Anhydrous DMSO, Molecular Biology Grade (≥99.9% purity)[1]

  • Amber glass HPLC vials with PTFE-lined caps

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized/dry compound to fully equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold powder causes immediate condensation of atmospheric moisture onto the compound.

  • Dissolution: Weigh the required mass and dissolve it in Anhydrous DMSO to create a 10 mM or 20 mM stock. Vortex gently until optically clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) into amber glass vials. Causality: Single-use aliquots completely eliminate freeze-thaw cycles, which are proven to degrade compound integrity over time[6].

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3 seconds before immediately capping. Causality: Displacing oxygen prevents the formation of phenoxy radicals.

  • Storage: Store all aliquots at -20°C or -80°C in a sealed secondary container with desiccant packs.

SOP S1 1. Weigh Compound (Desiccated) S2 2. Dissolve in Anhydrous DMSO S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Purge with Argon & Seal S3->S4 S5 5. Store at -20°C or -80°C S4->S5

Step-by-step workflow for the preparation and storage of DMSO stock solutions.

References

  • Stability of screening compounds in wet DMSO - PubMed (nih.gov).
  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store - ResearchGate.
  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed (nih.gov).
  • Dimethyl sulfoxide for molecular biology 67-68-5 - Sigma-Aldrich.
  • Design, synthesis, and evaluation of simple phenol amides as ERRγ agonists - PubMed Central (nih.gov).

Sources

Optimization

overcoming steric hindrance in N-benzoyltyramine derivatives synthesis

Welcome to the Technical Support Center for Advanced Amide Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing challenges in the synthesis of sterically hindered N-benzoyltyramine derivatives.

Synthesizing N-benzoyltyramine (a phenolic amide naturally found in various plants[1]) is typically straightforward. However, introducing bulky substituents—such as ortho-substitutions on the benzoic acid ring or N-alkylation on the tyramine backbone—drastically alters the reaction kinetics. This guide breaks down the causality behind these failures and provides self-validating protocols to overcome them.

Diagnostic Workflow for Hindered Couplings

Before diving into specific troubleshooting FAQs, use the logical flowchart below to identify the optimal coupling strategy based on the specific structural hindrance of your target derivative.

G Start Steric Hindrance Suspected in N-Benzoyltyramine Synthesis Q1 Is the Tyramine Amine Secondary (N-alkylated)? Start->Q1 Q2 Is the Benzoic Acid Ortho-Disubstituted? Q1->Q2 No Sol1 Use TFFH (Acid Fluoride) or COMU/Oxyma Q1->Sol1 Yes Sol2 Use Acid Chloride Method (Oxalyl Chloride + DMAP) Q2->Sol2 Yes Sol3 Use HATU / DIPEA Monitor O-Acylation Q2->Sol3 No

Diagnostic workflow for selecting coupling strategies in hindered N-benzoyltyramine synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing predominantly O-acylation (ester formation) instead of the desired N-benzoyltyramine when using ortho-substituted benzoic acids? A1: Tyramine possesses both a primary aliphatic amine and a phenolic hydroxyl group. Under standard conditions, the amine is significantly more nucleophilic, leading to highly selective N-acylation[1]. However, when the benzoic acid is heavily sterically encumbered (e.g., 2,6-dimethylbenzoic acid), the activation energy required for the amine to attack the carbonyl carbon spikes. Consequently, the less sterically hindered phenolic oxygen outcompetes the nitrogen, shifting the pathway toward O-acylation. Solution: You must either temporarily protect the phenol (e.g., as a TBS ether) or force the N-acylation by converting the hindered acid to a highly reactive acid chloride and using DMAP as an acyl transfer catalyst[2][3].

Q2: I am using standard EDC/HOBt to couple a bulky benzoic acid with tyramine, but my yields are <20%. What is the mechanistic failure here? A2: EDC/HOBt generates an active OBt-ester intermediate. For sterically congested substrates, the OBt-ester is simply not electrophilic enough to overcome the steric bulk during the nucleophilic attack[4]. Furthermore, prolonged reaction times with carbodiimides often lead to an O-to-N migration of the activated carboxyl function, forming a stable, unreactive N-acyl urea dead-end byproduct[5]. Solution: Abandon carbodiimides for this substrate. Switch to a uronium-based reagent like COMU. COMU incorporates OxymaPure, which forms a vastly more reactive leaving group than HOBt and is highly efficient for hindered couplings without the toxicity risks of HATU[5].

Q3: How exactly does DMAP overcome the steric barrier in acid chloride couplings? A3: When a sterically hindered acid chloride reacts directly with an amine, the transition state is highly congested. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst. It attacks the acid chloride to form a charged acylpyridinium ion intermediate[2]. Because this intermediate is highly electrophilic and the pyridinium group protrudes further away from the steric bulk of the aryl ring, it creates a more accessible, highly reactive electrophilic center for the tyramine nitrogen to attack.

Q4: My N-methyltyramine derivative (a secondary amine) fails to couple with benzoic acid using HATU. What is the next best step? A4: N-alkylation introduces severe steric bulk directly at the reaction center. If HATU fails, you should generate an amino acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[5]. Acid fluorides are exceptionally stable against hydrolysis but highly reactive toward amines. Their incredibly small atomic radius allows them to react efficiently even in highly sterically hindered environments where bulky leaving groups (like OBt or OAt) cannot fit[5].

Quantitative Comparison of Coupling Strategies

To aid in experimental design, the following table summarizes the operational parameters of various coupling strategies when applied to sterically hindered N-benzoyltyramine derivatives.

Coupling StrategyReagentsRelative ReactivityByproduct ToxicityEpimerization Risk*Best Use Case
Carbodiimide EDC / HOBtLowLowModerateUnhindered primary amines
Uronium/Aminium HATU / DIPEAHighModerateLowModerately hindered substrates
Uronium (Oxyma) COMU / DIPEAVery HighLowVery LowMicrowave synthesis, bulky acids[5]
Acid Chloride (COCl)₂ / DMAPExtremely HighHigh (HCl gas)HighExtreme steric hindrance[3][4]
Acid Fluoride TFFH / DIPEAVery HighModerateLowSecondary amines (N-alkyltyramines)[5]

*Note: Epimerization risk is only relevant if synthesizing derivatives with a chiral center at the α-position of the carboxylic acid or the tyramine side chain.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By incorporating mid-reaction analytical checks, you can isolate exactly where a reaction fails (activation vs. coupling), saving days of wasted purification efforts.

Protocol A: Synthesis of Hindered N-Benzoyltyramine via Acid Chloride / DMAP Catalysis

Use this protocol when dealing with extreme ortho-substitution on the benzoic acid.

  • Activation: Dissolve the hindered benzoic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert N₂ atmosphere. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq) to initiate the Vilsmeier-Haack-type activation[3][4].

  • Validation Check 1 (Crucial): Stir for 2 hours at room temperature. Extract a 5 µL aliquot and quench it in 100 µL of methanol. Analyze this sample via LC-MS. You should observe the methyl ester of your target acid. If the methyl ester is absent, your acid has not been activated; check your reagents for moisture degradation.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Causality: Failing to remove excess oxalyl chloride will result in its competitive reaction with tyramine, destroying your amine starting material. Redissolve the crude acid chloride in anhydrous CH₂Cl₂.

  • Coupling: In a separate flask, dissolve the tyramine derivative (1.1 eq), Et₃N (2.5 eq), and DMAP (0.1 eq) in CH₂Cl₂[2][3]. Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the tyramine solution to maintain a low concentration of the highly reactive electrophile, minimizing side reactions.

  • Validation Check 2: Monitor by LC-MS after 1 hour. You may transiently observe the mass of the acylpyridinium intermediate before it fully converts to the desired amide.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted tyramine, Et₃N, and DMAP), followed by saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Protocol B: COMU-Mediated Coupling for N-Alkylated Tyramine Derivatives

Use this protocol for secondary amines where acid chlorides cause unwanted side reactions.

  • Pre-activation: Dissolve the benzoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir for 15 minutes at room temperature[5].

  • Validation Check 1: Observe the reaction mixture. A distinct color change (typically shifting to yellow/orange) visually confirms the formation of the active Oxyma ester leaving group.

  • Coupling: Add the N-alkyltyramine derivative (1.1 eq) to the mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Expert Tip: If LC-MS shows stalled conversion at 50%, transfer the vessel to a microwave synthesizer and irradiate at 75 °C for 15 minutes. The thermal energy will overcome the rotational barrier of the secondary amine[5].

  • Workup: Dilute heavily with EtOAc. Wash the organic layer 3 times with a 5% aqueous LiCl solution. Causality: LiCl is highly effective at pulling DMF and the water-soluble COMU byproducts (morpholine derivatives) into the aqueous phase, preventing emulsion formation during extraction.

References

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallization of N-benzoyltyramine

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of N-benzoyltyramine via recrystalliz...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of N-benzoyltyramine via recrystallization. We will move beyond simple procedural steps to explain the fundamental principles governing solvent selection and provide robust troubleshooting strategies for common issues encountered in the laboratory.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts underpinning a successful recrystallization.

Q1: What is the primary scientific goal of recrystallizing N-benzoyltyramine?

Recrystallization is a purification technique designed to isolate N-benzoyltyramine from impurities that may be present after its synthesis.[1][2] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the N-benzoyltyramine molecules will selectively crystallize out of the solution, leaving the impurities behind in the solvent (mother liquor).[1][4] The final collected crystals should exhibit higher purity, a sharper melting point, and improved physical characteristics.

Q2: What are the essential characteristics of an ideal solvent for this process?

Selecting the right solvent is the most critical step for a successful recrystallization.[4] The ideal solvent should meet several key criteria:

  • High-Temperature Coefficient: The solvent must dissolve N-benzoyltyramine readily at its boiling point but poorly at room temperature or below.[1][3][5][6] This differential solubility is the driving force for crystallization upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5][7]

  • Chemical Inertness: The solvent must not react with N-benzoyltyramine.[1][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1][6]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[6]

Q3: How does the molecular structure of N-benzoyltyramine influence solvent choice?

The structure of N-benzoyltyramine (M.P. 164.5-165.0 °C) dictates its polarity and solubility behavior.[8]

  • Polar Features: It contains a phenolic hydroxyl (-OH) group and a secondary amide (-CONH-) linkage. These groups can participate in hydrogen bonding, imparting polar character.

  • Non-polar Features: The presence of two aromatic (benzene) rings contributes significant non-polar, lipophilic character.

This dual nature means that N-benzoyltyramine is a molecule of intermediate polarity. Therefore, solvents that are extremely polar (e.g., water) or extremely non-polar (e.g., hexanes) are unlikely to be suitable as single solvents. The optimal solvent will likely be one of intermediate polarity or a mixed-solvent system that achieves a balanced polarity.

Section 2: A Practical Guide to Solvent Selection

A systematic, small-scale screening experiment is the most reliable method for identifying the optimal solvent or solvent system.[3][9]

Workflow for Solvent Screening

The following diagram illustrates a logical workflow for empirically determining the best solvent.

Solvent_Screening_Workflow Start Start: Place ~20-30 mg of crude N-benzoyltyramine in a test tube Add_Solvent Add 0.5 mL of candidate solvent at room temperature. Agitate. Start->Add_Solvent Check_Cold_Sol Does it dissolve completely? Add_Solvent->Check_Cold_Sol Heat_Solvent Heat the mixture gently to the solvent's boiling point. Check_Cold_Sol->Heat_Solvent No Solvent_Bad_Too_Soluble Result: Unsuitable (Too soluble) Check_Cold_Sol->Solvent_Bad_Too_Soluble Yes Check_Hot_Sol Does it dissolve completely? (Add more solvent dropwise if needed) Heat_Solvent->Check_Hot_Sol Cool_Solution Cool slowly to room temperature, then place in an ice bath. Check_Hot_Sol->Cool_Solution Yes Solvent_Bad_Insoluble Result: Unsuitable (Insoluble) Check_Hot_Sol->Solvent_Bad_Insoluble No Check_Crystals Do abundant, well-formed crystals appear? Cool_Solution->Check_Crystals Solvent_Good Result: Suitable Solvent Proceed to bulk recrystallization. Check_Crystals->Solvent_Good Yes Solvent_Bad_No_Crystals Result: Unsuitable (Consider mixed-solvent system) Check_Crystals->Solvent_Bad_No_Crystals No

Caption: Workflow for empirical solvent screening.

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude N-benzoyltyramine into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, or a mixture) dropwise at room temperature, agitating after each addition. Record observations. An ideal solvent will not dissolve the compound at this stage.[7]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath until the solvent boils gently. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or add a seed crystal of pure product.

  • Finally, place the test tube in an ice-water bath to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid.

Data Summary: Potential Solvents for N-benzoyltyramine

Based on the molecule's structure, the following solvents are logical starting points for screening.

Solvent SystemTypeRationale
Ethanol SingleA polar protic solvent that can hydrogen bond with the -OH and amide groups. May provide a good solubility differential.
Ethyl Acetate SingleA solvent of intermediate polarity. Less polar than ethanol, it may offer better rejection of polar impurities.
Acetone SingleA polar aprotic solvent. Its ability to dissolve a wide range of compounds makes it a candidate.
Ethanol/Water MixedA common and effective pair.[4] N-benzoyltyramine is dissolved in hot ethanol (the "solvent"), and water (the "anti-solvent") is added until the solution becomes cloudy (saturated), then reheated to clarify and cooled.
Ethyl Acetate/Hexanes MixedA versatile pair for compounds of intermediate polarity.[9] Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
Section 3: Troubleshooting Common Recrystallization Issues

Even with a suitable solvent, problems can arise. This section provides solutions to common challenges.

Q: My N-benzoyltyramine "oiled out" as a liquid instead of forming crystals. What went wrong?

  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. It can also be caused by excessively rapid cooling, which doesn't give molecules enough time to orient into a crystal lattice.[10]

  • Troubleshooting Steps:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to make the solution slightly more dilute.

    • Allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can promote gradual cooling.

    • If the problem persists, consider using a slightly larger volume of a different solvent system.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated, but nucleation has not occurred.[10]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal growth. If you have pure N-benzoyltyramine, add a tiny "seed crystal."[2]

    • Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent. Then, allow it to cool again.

    • Use an Anti-solvent: If using a single solvent, you can cautiously add a miscible anti-solvent (a solvent in which N-benzoyltyramine is insoluble) dropwise until persistent cloudiness appears, then warm slightly to re-dissolve and cool slowly.

Q: My final yield is very low. How can I improve it?

  • Causality: Low yield is a common issue with several potential causes: using an excessive volume of solvent, washing the final crystals with a solvent that is not ice-cold, or premature crystallization during a hot filtration step.[11]

  • Troubleshooting Steps:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[12]

    • Ensure Complete Cooling: Allow the solution to cool completely, first to room temperature and then in an ice bath for at least 15-20 minutes, to maximize precipitation.

    • Cold Wash: Always wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[10]

Q: The purified crystals are still colored. How can I remove the color?

  • Causality: Colored impurities are often large, conjugated organic molecules that can be difficult to separate by crystallization alone.

  • Troubleshooting Steps:

    • After dissolving the crude product in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[10][11]

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[10]

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Encountered Oiling_Out Product 'Oiled Out' Problem->Oiling_Out No_Crystals No Crystals Formed Problem->No_Crystals Low_Yield Low Yield Problem->Low_Yield Cause_Cooling Cause: Cooling too fast? Solution: Reheat, add a little more solvent, cool slowly. Oiling_Out->Cause_Cooling Cause_Too_Much_Solvent Cause: Too much solvent? Solution: Boil off some solvent to concentrate the solution. No_Crystals->Cause_Too_Much_Solvent Cause_Nucleation Cause: No nucleation? Solution: Scratch flask or add a seed crystal. No_Crystals->Cause_Nucleation Low_Yield->Cause_Too_Much_Solvent Cause_Wash Cause: Product lost during wash? Solution: Use minimal amount of ICE-COLD solvent for washing. Low_Yield->Cause_Wash

Caption: Decision tree for common recrystallization problems.

References
  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • CAS. (n.d.). N-Benzoyltyramine. CAS Common Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. This is a comprehensive guide covering multiple aspects of recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]

  • A. Shayanfar, et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. [Link]

  • Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. [Link]

  • Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR. [Link]

Sources

Optimization

maximizing purity of N-[2-(4-Hydroxyphenyl)ethyl]benzamide for bioassays

Ticket #8842: Purity Optimization & Bioassay Standardization Status: Open Assigned Specialist: Senior Application Scientist Topic: Maximizing purity of N-[2-(4-Hydroxyphenyl)ethyl]benzamide (N-benzoyltyramine) for sensit...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8842: Purity Optimization & Bioassay Standardization

Status: Open Assigned Specialist: Senior Application Scientist Topic: Maximizing purity of N-[2-(4-Hydroxyphenyl)ethyl]benzamide (N-benzoyltyramine) for sensitive bioassays.

Diagnostic Triage: Why Purity Fails

Welcome to the technical support portal. If you are observing inconsistent IC50 values, cytotoxicity in negative controls, or unexpected melting point depressions, you are likely dealing with specific impurity profiles inherent to the synthesis of N-benzoyltyramine.

The molecule contains two nucleophilic sites: the primary amine (target) and the phenolic hydroxyl (competitor).

SymptomProbable CauseMechanism
Melting Point < 160°C O-acylation (Ester formation)pH > 10 during synthesis deprotonates the phenol (

), allowing benzoyl chloride to attack the oxygen.
Yellow/Brown Discoloration Phenolic OxidationThe phenol group oxidizes to quinone-like species under basic, aerobic conditions.
Cytotoxicity in Empty Vector Endotoxin ContaminationGram-negative bacterial residue (LPS) from non-sterile water or glassware.
Precipitation in Media Solvent ShockRapid addition of DMSO stock to aqueous media causes compound crash-out.

Synthesis Optimization: The pH Criticality

To maximize yield and purity upstream, you must control the Schotten-Baumann reaction conditions to favor N-acylation over O-acylation.

The "Goldilocks" Zone (pH 8.5 – 9.5)
  • pH < 8: The amine (

    
    ) is largely protonated (
    
    
    
    ) and unreactive. Yield drops.[1][2]
  • pH > 10: The phenol (

    
    ) deprotonates to phenoxide (
    
    
    
    ), which is highly nucleophilic and reacts with benzoyl chloride to form the O,N-dibenzoyl impurity.

Protocol Adjustment: Do not dump base (NaOH) in all at once. Use a pH meter and add base dropwise simultaneously with benzoyl chloride to maintain pH 9.0 ± 0.5.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition determining your product's purity.

ReactionPathway Tyramine Tyramine (Starting Material) pH_Low pH < 8 (Amine Protonated) Tyramine->pH_Low pH_Opt pH 8.5 - 9.5 (Amine Free Base) Tyramine->pH_Opt pH_High pH > 10 (Phenoxide Formed) Tyramine->pH_High BenzoylCl Benzoyl Chloride pH_Low->Tyramine No Reaction Product N-benzoyltyramine (Target Amide) pH_Opt->Product + Benzoyl Cl (Fast N-attack) Impurity O,N-dibenzoyltyramine (Ester Impurity) pH_High->Impurity + Benzoyl Cl (Competing O-attack) Product->Impurity Excess Base + Benzoyl Cl

Caption: Kinetic competition in Schotten-Baumann synthesis. Control pH to 9.0 to favor the green path (Amide formation) and avoid the red path (Ester impurity).

Purification Protocol: Recrystallization & Cleanup

If your crude product melts below 161°C, you must purify. Column chromatography is often overkill and introduces silica contaminants. Recrystallization is superior for this amide.

Step-by-Step Recrystallization

Solvent System: Ethanol/Water (approx. 2:1 ratio).

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%).

  • Hot Filtration: If insoluble particles remain (salts/dust), filter while hot through a pre-warmed glass frit.

  • Precipitation: Slowly add hot water until the solution becomes slightly turbid.

  • Clarification: Add a few drops of ethanol to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C. Do not shock-cool on ice immediately, or you will trap impurities.

  • Wash: Filter crystals and wash with cold 30% Ethanol/Water.

  • Dry: Vacuum dry at 50°C. Target MP: 161–164°C [1].

Bioassay Preparation: The "Invisible" Contaminants

For cell-based assays (e.g., antimicrobial or cytotoxicity), chemical purity is not enough. You must address Endotoxins and Solubility .[1]

Endotoxin Removal (LPS)

Gram-negative bacterial endotoxins (Lipopolysaccharides) are ubiquitous and stable. They can induce immune responses in cells, mimicking drug activity (False Positive).

  • Why it happens: Water systems and non-depyrogenated glassware.

  • The Fix: Since endotoxins are negatively charged at neutral pH, use Anion Exchange Chromatography or specific filters.[]

    • Method: Pass your aqueous stock (if soluble) or low-% DMSO solution through a Polymyxin B column or a positively charged membrane filter (e.g., Mustang E or similar anion exchanger) [3][8].

    • Alternative: Use "Endotoxin-Free" water for all buffers.

Solubility Management (DMSO)

N-benzoyltyramine is hydrophobic.

  • Stock: Dissolve in 100% DMSO (Molecular Grade).

  • Working Solution: Dilute into media.

  • The Crash-Out Limit: Do not exceed 0.5% - 1.0% final DMSO concentration.

  • Troubleshooting: If precipitation occurs upon dilution, warm the media to 37°C before adding the drug. Vortex immediately.

Bioassay Workflow Logic

BioassayFlow Start Purified Solid (>98% HPLC) Solvent Dissolve in 100% DMSO Start->Solvent Check Check Endotoxins (LAL Assay) Solvent->Check Branch1 Endotoxin > 0.1 EU/mL Check->Branch1 High Branch2 Endotoxin < 0.1 EU/mL Check->Branch2 Pass Clean Anion Exchange / Polymyxin B Column Branch1->Clean Dilute Dilute into Media (Max 0.5% DMSO) Branch2->Dilute Clean->Dilute Precip Precipitation Observed? Dilute->Precip Action1 Sonicate / Warm Media Precip->Action1 Yes Final Proceed to Bioassay Precip->Final No Action1->Final

Caption: Decision tree for preparing bioassay stocks. Note the critical step of Endotoxin removal for cell-based work.

Frequently Asked Questions (FAQ)

Q: My NMR shows a messy aromatic region. What is it? A: This usually indicates the presence of unreacted Tyramine or Benzoic Acid.

  • Check: Look for a shift in the protons adjacent to the nitrogen.

  • Fix: Wash your organic layer (during extraction) with 1M HCl (removes Tyramine) and then saturated NaHCO3 (removes Benzoic Acid).

Q: Can I use DMF instead of DMSO? A: Yes, but DMF is generally more cytotoxic to cells than DMSO. If you must use DMF, keep the final concentration < 0.1%.

Q: The compound turned pink on the shelf. A: Phenolic oxidation. The compound is air-sensitive over long periods. Store at -20°C in the dark, preferably under argon or nitrogen.

References

  • PubChem. (2025).[4] N-[2-(4-Hydroxyphenyl)ethyl]benzamide Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2025). Schotten-Baumann Reaction. [Link]

  • Sino Biological. (2025). Endotoxin Removal Methods: Ion Exchange Chromatography. [Link]

  • MDPI. (2012). Synthesis and Biological Evaluation of N-benzoyl-2-hydroxybenzamides. Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of N-[2-(4-Hydroxyphenyl)ethyl]benzamide

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-[2-(4-hydroxyphenyl)ethyl]benzamide, a molecule of interest in medicinal chemistry and materials science. Designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-[2-(4-hydroxyphenyl)ethyl]benzamide, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to offer a comparative interpretation, explaining the causal relationships between molecular structure and spectral features. We will explore the ideal spectrum, compare it with potential alternatives arising from common experimental variables, and provide robust protocols for data acquisition and analysis.

Foundational Principles: Understanding the Molecular Structure

N-[2-(4-hydroxyphenyl)ethyl]benzamide, also known as N-benzoyltyramine, is synthesized from the acylation of tyramine with benzoyl chloride or through amide coupling reactions.[1][2] Its structure comprises three key regions, each with distinct electronic environments that are clearly resolved in the ¹H NMR spectrum:

  • The Benzamide Moiety: A monosubstituted benzene ring attached to the amide carbonyl group.

  • The 4-Hydroxyphenyl Moiety (Tyramine-derived): A para-disubstituted benzene ring.

  • The Ethyl Linker: A two-carbon aliphatic chain connecting the nitrogen atom to the hydroxyphenyl ring.

The presence of exchangeable protons—the amide (N-H) and phenolic (O-H) protons—adds another layer of diagnostic importance to the spectrum, with their chemical shifts being highly sensitive to solvent, concentration, and temperature.[3]

The Ideal ¹H NMR Spectrum: A Proton-by-Proton Analysis

A high-resolution ¹H NMR spectrum of a pure sample of N-[2-(4-hydroxyphenyl)ethyl]benzamide will exhibit signals corresponding to each unique proton environment. The following analysis is based on typical chemical shifts observed for analogous functional groups and is best performed in a solvent like DMSO-d₆, which facilitates the observation of exchangeable N-H and O-H protons.[4]

Proton Assignment (Label) Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Rationale for Assignment
H-g (Phenolic OH) ~9.2Singlet (broad)1HN/AThe acidic phenolic proton typically appears as a broad singlet in a downfield region. Its chemical shift is highly variable.[5][6]
H-f (Amide NH) ~8.3Triplet1H~5.5The amide proton is deshielded by the adjacent carbonyl group and is coupled to the two neighboring protons of the ethyl linker (H-d), resulting in a triplet (n+1 rule).[7]
H-a (Benzamide, ortho) ~7.8Doublet (or m)2H~7-8These protons are closest to the deshielding electron-withdrawing carbonyl group, hence their downfield shift relative to other aromatic protons.[8][9]
H-b, H-c (Benzamide, meta, para) ~7.5 - 7.4Multiplet3H~7-8These protons of the benzamide ring overlap, creating a complex multiplet in the aromatic region.[10]
H-e (Hydroxyphenyl, ortho to ethyl) ~7.0Doublet2H~8.5Part of a classic AA'BB' system. These protons are coupled to the H-e' protons across the ring.[11][12]
H-e' (Hydroxyphenyl, ortho to OH) ~6.7Doublet2H~8.5Part of the same AA'BB' system. These protons are shielded by the electron-donating hydroxyl group, shifting them upfield.[11][12]
H-d (CH₂-N) ~3.4Quartet (or dt)2HJ(d,e) = ~7.0, J(d,f) = ~5.5This methylene group is adjacent to the amide nitrogen (deshielding) and the other methylene group (H-e). It is split by both H-e (triplet) and the amide proton H-f (doublet), often appearing as a quartet or doublet of triplets.
H-e (CH₂-Ar) ~2.7Triplet2H~7.0This benzylic methylene group is coupled to the H-d protons, resulting in a triplet.[13] Its position is characteristic for an ethyl group attached to an aromatic ring.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument frequency.

Comparative Analysis: Ideal Spectrum vs. Experimental Realities

A key skill in spectral interpretation is recognizing deviations from the ideal. Here, we compare the expected spectrum with common alternatives.

Alternative 1: Contamination with Starting Material (Tyramine)

If the synthesis or purification is incomplete, residual tyramine will be present. A comparison reveals key diagnostic signals to watch for.

Signal N-[2-(4-HP)ethyl]benzamide Tyramine (Impurity) Comparative Insight
Ethyl Protons (CH₂-N) ~3.4 ppm (quartet)~2.9 ppm (triplet)[14]The tyramine -CH₂-N protons are more shielded (further upfield) and show simpler triplet coupling as they are adjacent to a primary amine (NH₂), whose protons typically exchange too rapidly to cause splitting.
Amine/Amide Protons ~8.3 ppm (triplet, NH)Broad singlet (NH₂) + ~9.0 ppm (OH)The presence of a broad, often exchangeable primary amine (NH₂) signal instead of the sharp amide triplet is a definitive marker for tyramine impurity.
Aromatic Protons 7.8-7.4 ppm (Benzamide) + 7.0/6.7 ppm (Hydroxyphenyl)7.0/6.7 ppm only[14]The absence of the downfield signals between 7.4 and 7.8 ppm indicates the lack of the benzoyl group. The presence of small peaks in this region relative to the hydroxyphenyl signals can help quantify the purity.
Alternative 2: The Effect of Solvent Choice (DMSO-d₆ vs. CDCl₃)

The choice of deuterated solvent significantly impacts the chemical shifts of exchangeable protons (N-H and O-H).

  • In DMSO-d₆ (Polar, H-bond acceptor): Hydrogen bonding between the solvent and the N-H/O-H protons slows down proton exchange. This allows for the observation of sharp, well-defined signals and their coupling to adjacent protons (e.g., the N-H triplet).

  • In CDCl₃ (Less Polar): Proton exchange is often faster. The O-H and N-H signals may appear as very broad singlets or may not be observed at all if exchange is too rapid. The coupling between the N-H proton and the adjacent CH₂ group is often lost, causing the H-d signal to simplify from a quartet to a triplet.

Experimental Protocols and Workflows

Achieving a high-quality, interpretable spectrum requires meticulous experimental technique.

Protocol: Sample Preparation and ¹H NMR Data Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of dry N-[2-(4-hydroxyphenyl)ethyl]benzamide directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for comprehensive analysis, or CDCl₃ for a comparative view). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp, symmetrical TMS peak is the goal.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-64 scans, a relaxation delay of 1-2 seconds, and a 90° pulse angle).

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transform, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.

Visualization of Workflows

A systematic approach is critical for both acquiring and interpreting NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum (16-64 Scans) lock->acquire process Fourier Transform & Phase Correction acquire->process reference Reference to TMS (0 ppm) process->reference integrate Integrate Signals reference->integrate assign Assign Peaks & Analyze Coupling integrate->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

G start Begin Spectrum Analysis find_tms Identify TMS at 0 ppm & Solvent Residual Peak start->find_tms aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) find_tms->aromatic aliphatic Analyze Aliphatic Region (2.5 - 4.0 ppm) aromatic->aliphatic exchangeable Identify Exchangeable Protons (NH, OH) aliphatic->exchangeable check_integrals Verify Integration Ratios exchangeable->check_integrals analyze_coupling Analyze Splitting Patterns (n+1 Rule) check_integrals->analyze_coupling impurity_check Check for Impurity Signals (e.g., Tyramine) analyze_coupling->impurity_check pure Spectrum Consistent with Pure Compound impurity_check->pure No impure Impurity Detected impurity_check->impure Yes

Caption: Logical workflow for the systematic interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of N-[2-(4-hydroxyphenyl)ethyl]benzamide is rich with structural information. A thorough interpretation relies not only on assigning chemical shifts but also on analyzing multiplicities, integration, and the behavior of exchangeable protons. By comparing an experimental spectrum against an idealized reference and considering the impact of variables like residual starting materials and solvent choice, researchers can confidently verify the structure and assess the purity of their compound. This guide provides the foundational and comparative data necessary to utilize ¹H NMR as a robust, self-validating tool in chemical synthesis and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. Available at: [Link]

  • Ahner, J., et al. (2021). Durable Modification of Wood by Benzoylation—Proof of Covalent Bonding by Solution State NMR and DOSY NMR Quick-Test. Molecules, 26(16), 4985. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for "Ruthenium(IV) catalysed hydration of nitriles to amides in water". Available at: [Link]

  • Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Global Substance Registration System (GSRS). N-(2-(4-HYDROXYPHENYL)ETHYL)BENZAMIDE. Available at: [Link]

  • Wang, Y., et al. (2022). 1 H NMR Spectrum of Amide Compounds. University Chemistry, 37(7), 2112068. Available at: [Link]

  • PubChem. N-(2-(4-Hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available at: [Link]

  • Detsi, A., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(8), 12658-12702. Available at: [Link]

  • FooDB. Showing Compound Tyramine (FDB000433). Available at: [Link]

  • ResearchGate. (a) Synthetic scheme of the hyaluronic acid-tyramine (HT) conjugate.... Available at: [Link]

  • University of California, Los Angeles. NMR Chart. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of the PGA (a) and PGA–Tyr–tyramine conjugates (b) in D 2 O. Available at: [Link]

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Comparative

A Structural and Functional Comparison of N-Benzoyltyramine and Capsaicin Analogs for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of N-benzoyltyramine and various capsaicin analogs, focusing on their structural differences, functional activities, and the experimental methodologies used for their...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of N-benzoyltyramine and various capsaicin analogs, focusing on their structural differences, functional activities, and the experimental methodologies used for their evaluation. This content is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their work.

Introduction: The Vanilloid Family and the TRPV1 Receptor

Capsaicin, the compound responsible for the pungency of chili peppers, and its analogs are members of the vanilloid family.[1] These molecules are of significant interest in pharmacology due to their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and inflammation.[2][3] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons that responds to various noxious stimuli, including heat, protons (low pH), and certain endogenous lipids.[4][5] Activation of TRPV1 leads to an influx of cations, most notably calcium (Ca2+), which acts as a second messenger to initiate downstream signaling pathways associated with pain and inflammation.[6][7]

N-benzoyltyramine, while structurally related to capsaicin, presents a simpler scaffold. This guide will dissect the structural nuances between these compound classes and correlate them with their biological activities, providing a clear framework for understanding their therapeutic potential.

Structural Comparison: Key Pharmacophores and Variations

The biological activity of capsaicinoids is intrinsically linked to their chemical structure, which can be divided into three key regions:

  • A Region: The aromatic vanillyl group (a 4-hydroxy-3-methoxybenzyl group).

  • B Region: The amide linkage.

  • C Region: A hydrophobic acyl chain.[8]

N-benzoyltyramine shares the tyramine backbone, which is similar to the vanillylamine portion of capsaicin, but it is acylated with a benzoyl group instead of a fatty acid. This fundamental difference in the 'C' region dramatically influences the molecule's interaction with the TRPV1 receptor.

Capsaicin analogs are typically synthesized by coupling vanillylamine with various fatty acid chlorides, allowing for systematic modification of the acyl chain.[8][9] This has led to the development of a wide range of analogs with varying potencies and pungencies. For instance, analogs with longer and more unsaturated acyl chains, such as olvanil and arvanil, have been shown to be non-pungent while retaining or even enhancing other biological activities.

Below is a diagram illustrating the core structures and key points of modification.

G cluster_capsaicin Capsaicin Analog Core Structure cluster_nbenzoyl N-Benzoyltyramine Structure capsaicin_core Vanillylamine Core (A & B Regions) acyl_chain Variable Acyl Chain (C Region) capsaicin_core->acyl_chain Amide Bond tyramine_core Tyramine Core benzoyl_group Benzoyl Group tyramine_core->benzoyl_group Amide Bond G ligand Capsaicinoid Agonist trvp1 TRPV1 Channel ligand->trvp1 Binds ca_influx Ca2+ Influx trvp1->ca_influx Opens depolarization Membrane Depolarization ca_influx->depolarization pain_signal Pain Signal Transduction depolarization->pain_signal desensitization Receptor Desensitization (Analgesia) pain_signal->desensitization Prolonged Activation Leads to

Caption: Simplified signaling pathway of TRPV1 activation by an agonist.

Comparative Biological Activity

The structural variations between N-benzoyltyramine and different capsaicin analogs translate into a wide range of biological activities. The following table summarizes key quantitative data for selected compounds.

CompoundStructure of Acyl Group (C Region)TRPV1 Agonist Potency (EC50)Key Characteristics
Capsaicin 8-Methyl-6-nonenoyl~440 nM [10]Pungent, well-characterized analgesic. [3]
Olvanil OleoylPotent Agonist [11]Non-pungent analog with enhanced oral bioavailability.
Arvanil ArachidonoylPotent Agonist [11]Non-pungent, also interacts with the endocannabinoid system.
N-Benzoyltyramine BenzoylLess potent than capsaicinSimpler structure, often used as a synthetic precursor. [8]

Note: EC50 values can vary depending on the specific assay conditions and cell types used.

Structure-Activity Relationship (SAR) Insights:

  • Acyl Chain Length and Saturation: The length and degree of unsaturation of the fatty acid tail in capsaicin analogs are critical determinants of their pungency and potency. [8]Longer acyl chains can lead to reduced pungency.

  • Aromatic vs. Aliphatic 'C' Region: The replacement of the aliphatic acyl chain of capsaicin with the aromatic benzoyl group in N-benzoyltyramine generally results in a significant decrease in TRPV1 agonist potency.

  • Amide vs. Ester Linkage: Some analogs, known as capsinoids, feature an ester linkage instead of an amide bond in the 'B' region. [12]This modification can also reduce pungency while maintaining other biological activities.

Experimental Protocols for Evaluation

To ensure the scientific integrity and trustworthiness of comparative data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize N-benzoyltyramine and capsaicin analogs.

Protocol 1: In Vitro TRPV1 Activation using Calcium Imaging

This assay provides a quantitative measure of a compound's ability to activate the TRPV1 channel by monitoring the resulting influx of intracellular calcium. [7][13] Principle: Cells engineered to express TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [13]Upon channel activation by an agonist, the influx of Ca2+ binds to the dye, causing a measurable increase in fluorescence intensity. [13]This change is proportional to the degree of channel activation.

Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418). [13] * Seed the cells into black-walled, clear-bottom 96-well microplates and allow them to adhere overnight. [6]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 1 µM) and Pluronic F-127 (e.g., 0.02%) in an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). [13] * Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for 45-60 minutes. [14] * Wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (e.g., N-benzoyltyramine, capsaicin analogs) and a positive control (capsaicin) in the assay buffer at 2X the final desired concentration. [13] * Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the compound solutions to the wells and immediately begin recording the change in fluorescence over time (excitation ~490 nm, emission ~525 nm). [13]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the concentration-response curve and fit the data using a non-linear regression model to determine the EC50 value for each compound.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed TRPV1-HEK293 Cells dye_loading 2. Load with Fluo-4 AM cell_seeding->dye_loading baseline 3. Read Baseline Fluorescence dye_loading->baseline add_compound 4. Add Test Compound baseline->add_compound read_signal 5. Record Fluorescence Change add_compound->read_signal calc_ec50 6. Calculate EC50 read_signal->calc_ec50 G acclimatize 1. Acclimatize Animals baseline 2. Measure Baseline Nociceptive Threshold acclimatize->baseline administer 3. Administer Test Compound or Vehicle baseline->administer inject 4. Inject Capsaicin (Intraplantar) administer->inject assess 5. Assess Pain Behavior & Thresholds inject->assess analyze 6. Analyze Data & Compare Groups assess->analyze

Caption: Workflow for the in vivo capsaicin-induced pain model.

Conclusion and Future Perspectives

The structural comparison of N-benzoyltyramine and capsaicin analogs reveals a clear structure-activity relationship centered on the nature of the acyl group. While capsaicin remains a benchmark TRPV1 agonist, the exploration of its analogs has yielded compounds with improved therapeutic profiles, such as reduced pungency. N-benzoyltyramine, although less potent, serves as a valuable chemical scaffold and a point of comparison.

The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel TRPV1 modulators. Future research will likely focus on designing analogs with greater selectivity for specific modes of TRPV1 activation, aiming to dissociate the analgesic effects from undesirable side effects. The ultimate goal is to leverage the therapeutic potential of the vanilloid scaffold to develop next-generation analgesics and treatments for a variety of other conditions.

References

  • Luo, J., et al. (2013). Capsaicin and its analogues: structure-activity relationship study. Current Medicinal Chemistry, 20(21). Retrieved from [Link]

  • Current Medicinal Chemistry. (2013). Capsaicin and Its Analogues: Structure-Activity Relationship Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Capsaicin and Its Analogues: Structure-Activity Relationship Study | Request PDF. Retrieved from [Link]

  • Reilly, C. A., et al. (2012). Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity. Journal of Pharmacology and Experimental Therapeutics, 343(1), 201-212. Retrieved from [Link]

  • Cisneros-Pineda, O., et al. (2010). Application of Hansch's Model to Capsaicinoids and Capsinoids: A Study Using the Quantitative Structure−Activity Relationship. A Novel Method for the Synthesis of Capsinoids. Journal of Agricultural and Food Chemistry, 58(6), 3331-3337. Retrieved from [Link]

  • Staro, T., et al. (2014). Assay of TRPV1 Receptor Signaling. In TRP Channels in Drug Discovery (pp. 111-125). Humana Press. Retrieved from [Link]

  • Aghazadeh, M., et al. (2017). Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses. Molecules, 22(8), 1249. Retrieved from [Link]

  • Melior Discovery. (n.d.). Capsaicin Hyperalgesia Model. Retrieved from [Link]

  • FUJIFILM Cellular Dynamics. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]

  • Yackle, K., et al. (2022). Novel TRPV1 Modulators with Reduced Pungency Induce Analgesic Effects in Mice. ACS Omega, 7(3), 3206-3216. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Capsaicin-Induced Inflammatory Pain Model. Retrieved from [Link]

  • Shah, S., et al. (2020). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. Science Signaling, 13(629), eaaw7963. Retrieved from [Link]

  • Szallasi, A., & Appendino, G. (2016). Capsaicin, Nociception and Pain. Molecules, 21(6), 798. Retrieved from [Link]

  • Gonzalez-Cota, A. L., et al. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in Molecular Biosciences, 7, 155. Retrieved from [Link]

  • Aliyu, A. O. C., & Abubakar, I. (2018). Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid- Chlorides. ARC Journals. Retrieved from [Link]

  • eGrove. (n.d.). Synthesis of Novel Long Chain Unsaturated Fatty Acid Analogs of Capsaicin. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. International Journal of Molecular Sciences, 23(17), 9681. Retrieved from [Link]

  • Lee, B. H., et al. (2015). Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog. Proceedings of the National Academy of Sciences, 112(5), 1594-1599. Retrieved from [Link]

  • Kim, J., et al. (2022). Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. ACS Omega, 7(41), 36873-36881. Retrieved from [Link]

  • International Journal of Advanced Research in Chemical Science. (2018). Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid- Chlorides. Retrieved from [Link]

  • Castillo, E., et al. (2007). Enzymatic synthesis of capsaicin analogs and their effect on the T-type Ca2+ channels. Biochemical and Biophysical Research Communications, 356(2), 424-430. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid-Chlorides. Retrieved from [Link]

  • Yang, F., et al. (2020). New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket. eLife, 9, e61821. Retrieved from [Link]

  • Chen, H., et al. (2024). Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models. Journal of Translational Medicine, 22(1), 1-17. Retrieved from [Link]

  • Palkar, R., et al. (2016). TRPV1: A Target for Rational Drug Design. Pharmaceuticals, 9(3), 42. Retrieved from [Link]

  • Kim, S. E., et al. (2012). Differential effects of acute hypoxia on the activation of TRPV1 by capsaicin and acidic pH. Korean Journal of Physiology & Pharmacology, 16(2), 125-131. Retrieved from [Link]

  • Walpole, C. S., et al. (1996). Similarities and differences in the structure-activity relationships of capsaicin and resiniferatoxin analogues. Journal of Medicinal Chemistry, 39(15), 2939-2952. Retrieved from [Link]

  • Romanovsky, A. A., et al. (2023). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. International Journal of Molecular Sciences, 24(2), 1438. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of different capsaicinoids and their analogues. Retrieved from [Link]

Sources

Validation

Technical Guide: Validating HPLC Methods for N-[2-(4-Hydroxyphenyl)ethyl]benzamide Quantification

Introduction: The Analyte and the Challenge N-[2-(4-Hydroxyphenyl)ethyl]benzamide (also known as N-benzoyltyramine) is a bioactive phenolic amide found in species such as Moringa oleifera and Cannabis sativa, and serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analyte and the Challenge

N-[2-(4-Hydroxyphenyl)ethyl]benzamide (also known as N-benzoyltyramine) is a bioactive phenolic amide found in species such as Moringa oleifera and Cannabis sativa, and serves as a critical intermediate in the synthesis of isoquinoline alkaloids.

From a chromatographic perspective, this molecule presents a dual challenge:

  • The Phenolic Hydroxyl: With a pKa of approximately 10, it is susceptible to ionization at basic pH, leading to peak tailing or retention time shifts.

  • The Amide Linkage: While generally stable, it requires specific mobile phase buffering to prevent secondary interactions with residual silanols on the stationary phase.

This guide defines a robust, self-validating HPLC-DAD protocol and objectively compares its performance against LC-MS/MS and HPTLC alternatives.

Comparative Analysis: HPLC-DAD vs. Alternatives

Before committing to a validation protocol, researchers must select the detection technology that aligns with their sensitivity and throughput requirements. The following data compares the proposed HPLC-DAD method against the two primary alternatives: LC-MS/MS (Triple Quadrupole) and HPTLC (High-Performance Thin-Layer Chromatography).

Table 1: Performance Matrix
FeatureHPLC-DAD (Recommended) LC-MS/MS (Triple Quad) HPTLC
Primary Use Case QC Release, Purity Profiling, High Concentration QuantTrace Analysis (PK studies), Complex MatricesHigh Throughput Screening, Crude Extracts
LOD (Limit of Detection) 0.1 - 0.5 µg/mL0.05 - 1.0 ng/mL1.0 - 5.0 µ g/band
Linearity (R²) > 0.9995 (Robust)> 0.995 (Matrix dependent)> 0.990 (Semi-quantitative)
Precision (RSD) < 1.0%3.0% - 8.0%2.0% - 5.0%
Matrix Tolerance High (with guard column)Low (requires extensive cleanup)High (single use plates)
Cost Per Sample Low ($)High (

$)
Very Low ($)
Decision Logic
  • Choose HPLC-DAD if: You are quantifying the compound in raw materials, standardized extracts (>0.1% w/w), or finished dosage forms where accuracy and precision are paramount.

  • Choose LC-MS/MS if: You are performing pharmacokinetic (PK) studies in plasma where the concentration is below 100 ng/mL.

Method Development & Optimization

To achieve the "Self-Validating" standard required by ICH Q2(R2), the method must be designed to fail if the system is not optimal.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1] Why? The end-capping reduces silanol activity, preventing tailing of the amide nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2] Why? Maintains pH ~2.7, keeping the phenol protonated (neutral) for consistent retention.

  • Mobile Phase B: Acetonitrile (ACN).[1] Why? ACN provides sharper peaks for aromatic amides compared to Methanol.

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Detection: 280 nm (Primary - Specificity), 210 nm (Secondary - Sensitivity).

Visualization: Separation Mechanism

The following diagram illustrates the interaction logic utilized in this method.

SeparationLogic cluster_0 Analyte Properties cluster_1 Mobile Phase Strategy cluster_2 Stationary Phase Analyte N-benzoyltyramine (Phenol + Amide) Acid 0.1% Formic Acid (pH ~2.7) Analyte->Acid Protonation of Phenol (Prevents Ionization) C18 C18 End-capped Analyte->C18 Pi-Pi Interactions Acid->C18 Increases Hydrophobic Retention Solvent Acetonitrile Solvent->C18 Elution Control

Caption: Mechanistic logic for mobile phase selection to ensure peak symmetry and retention stability.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed to meet strict regulatory standards.

System Suitability Testing (SST)

Mandatory before any analytical run.

  • Tailing Factor (T): NMT 1.5 (Strict control due to amide/phenol nature).

  • Theoretical Plates (N): NLT 5000.

  • RSD of Areas (n=6): NMT 2.0%.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Protocol: Expose 1 mg/mL sample to:

    • 0.1 N HCl (Acid Hydrolysis) for 24h.

    • 0.1 N NaOH (Base Hydrolysis) for 24h.

    • 3% H₂O₂ (Oxidation) for 24h.

  • Acceptance: Peak purity index > 0.999 (using DAD). No interference at the retention time of the main peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g., 50 µg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    0.999.[1][3]
Accuracy (Recovery)
  • Protocol: Spike a placebo matrix (e.g., excipients or plant background) with known amounts of N-benzoyltyramine at three levels (Low, Medium, High).

  • Experimental Data (Representative):

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)RSD (%)
Low (50%) 25.024.899.20.85
Med (100%) 50.050.1100.20.42
High (150%) 75.074.599.30.61
Precision (Repeatability)
  • Protocol: 6 independent preparations of the sample at 100% concentration.

  • Acceptance: RSD

    
     2.0%.[3]
    

Workflow Visualization

The following diagram outlines the validation lifecycle, ensuring that the "Self-Validating" feedback loops are respected.

ValidationWorkflow cluster_experiments Experimental Phase Start Start Validation SST System Suitability Test (SST) (Tailing < 1.5, RSD < 2%) Start->SST Specificity Specificity/Stress Testing (Acid/Base/Oxidation) SST->Specificity Pass Optimize Re-Optimize Method SST->Optimize Fail Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike in Matrix) Linearity->Accuracy DataReview Data Review & Statistics Accuracy->DataReview PassFail Criteria Met? DataReview->PassFail Report Generate Validation Report PassFail->Report Yes PassFail->Optimize No Optimize->SST

Caption: The validation lifecycle. Note the feedback loop: failure at SST or Data Review triggers re-optimization.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[7][8] [Link]

  • PubChem. (2025).[9] N-[2-(4-Hydroxyphenyl)ethyl]benzamide Compound Summary. National Library of Medicine. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: Benzamide-Based HDAC Inhibitors

Executive Summary This guide provides a technical comparison of benzamide derivatives, specifically focusing on their application as Class I-selective Histone Deacetylase (HDAC) inhibitors.[1] Unlike hydroxamic acids (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of benzamide derivatives, specifically focusing on their application as Class I-selective Histone Deacetylase (HDAC) inhibitors.[1] Unlike hydroxamic acids (e.g., Vorinostat) which act as pan-HDAC inhibitors with rapid reversible kinetics, benzamide derivatives (e.g., Entinostat, Mocetinostat) exhibit "slow-tight" binding kinetics and high selectivity for HDAC1, 2, and 3. This distinct mechanism translates to a unique cytotoxicity profile: delayed onset of apoptosis, higher selectivity indices between tumor and normal tissue, and distinct structure-activity relationship (SAR) constraints.

Mechanistic Architecture: The "Slow-Tight" Binding Paradigm

To interpret cytotoxicity data correctly, one must understand the binding mode. Benzamides utilize an ortho-amino anilide moiety as a Zinc-Binding Group (ZBG).

  • Selectivity: The benzamide ZBG accesses the catalytic pocket of Class I HDACs but is sterically hindered in Class IIa HDACs, reducing off-target toxicity.

  • Kinetics: They display slow association/dissociation rates. Consequently, cytotoxicity assays (e.g., MTT/CCK-8) read at 24 hours often underestimate potency. Recommendation: A 72-hour endpoint is the gold standard for benzamide derivatives.

Visualization: Benzamide Pharmacophore & Binding Logic

BenzamideSAR Pharmacophore Benzamide Pharmacophore Cap Cap Group (Surface Recognition) Pharmacophore->Cap Linker Aromatic Linker (Rigidity) Pharmacophore->Linker ZBG Zinc Binding Group (Ortho-Amino Anilide) Pharmacophore->ZBG Target HDAC Active Site (Class I Selective) Cap->Target Hydrophobic interaction at rim Linker->Target Occupies narrow channel ZBG->Target Chelates Zn2+ (Slow-Tight Binding) Effect Cytotoxicity (Apoptosis/Autophagy) Target->Effect Histone Hyperacetylation (p21 induction)

Figure 1: Structural logic of benzamide derivatives. The Ortho-Amino ZBG is the critical determinant for Class I selectivity and slow binding kinetics.

Comparative Data Analysis

The following table synthesizes cytotoxicity data (IC50) across standard solid tumor lines (Breast, Lung, Colon) and normal tissue controls.

Key Comparator Compounds:

  • Entinostat (MS-275): The benchmark Class I selective inhibitor.

  • Mocetinostat (MGCD0103): A more potent analogue with a dihydro-pyrimidine cap.

  • Vorinostat (SAHA): Included as a hydroxamate reference (Pan-HDAC) to demonstrate the selectivity shift.

Table 1: Comparative IC50 Values (µM)
CompoundTarget ProfileMCF-7 (Breast)A549 (Lung)HCT116 (Colon)V79/Vero (Normal)Selectivity Index (SI)
Entinostat HDAC 1, 30.9 - 3.62.5 - 8.00.8 - 1.5> 50High (>20)
Mocetinostat HDAC 1, 2, 3, 110.3 - 0.80.5 - 1.20.18 - 0.4> 20High (>25)
Vorinostat (Ref)Pan-HDAC0.5 - 2.01.5 - 3.01.0 - 2.52.0 - 5.0Low (~2)
Novel Analog 7j HDAC 1, 23.615.81.4> 100Very High

Data Insights:

  • Potency vs. Selectivity: While Vorinostat often shows slightly higher potency in short-term assays, Entinostat and Mocetinostat demonstrate vastly superior Selectivity Indices (SI) . Normal cells (Vero/V79) are largely unaffected by benzamides at therapeutic doses, whereas hydroxamates show significant toxicity.

  • Cell Line Specificity: Benzamides are particularly effective in HCT116 (colon) and MCF-7 (breast) lines. This correlates with the high expression of HDAC1/2 in these tumors.

  • Structural Impact: The addition of the dihydro-pyrimidine cap in Mocetinostat (vs. the pyridyl cap in Entinostat) improves potency by ~2-5 fold across most lines due to enhanced surface recognition contacts.

Critical Experimental Protocol: The "Benzamide-Specific" Workflow

Standard cytotoxicity protocols must be modified for benzamides due to their solubility profiles and kinetic properties.

Protocol: Optimized MTT/CCK-8 Assay for Benzamides

Reagents:

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Assay: CCK-8 (Cell Counting Kit-8) is preferred over MTT for higher sensitivity and lack of solubilization step.

  • Positive Control: Doxorubicin (general) or Vorinostat (HDAC-specific).

Step-by-Step Methodology:

  • Stock Preparation (Critical):

    • Dissolve benzamide derivatives in DMSO to 10 mM or 20 mM.

    • Note: Some benzamides (especially those with rigid aromatic linkers) may require sonication.

    • Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Seeding:

    • Seed tumor cells (e.g., A549) at 3,000–5,000 cells/well in 96-well plates.

    • Wait 24h for attachment.

  • Treatment (The "0.1% Rule"):

    • Perform serial dilutions in culture medium.

    • Constraint: Final DMSO concentration must be ≤ 0.1% in all wells. Benzamides can precipitate in aqueous media if diluted too rapidly from high concentrations.

    • Include a "Vehicle Control" (0.1% DMSO only).

  • Incubation (The "72h Rule"):

    • Incubate for 72 hours .

    • Reasoning: Benzamides induce G1 cell cycle arrest before apoptosis. 24h incubation is insufficient to capture the full cytotoxic effect (unlike DNA damaging agents).

  • Readout:

    • Add CCK-8 reagent (10 µL/well). Incubate 1-4h.

    • Measure Absorbance at 450 nm.

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Visualization: Validated Assay Workflow

AssayWorkflow Start Start: Stock Prep (DMSO 10mM) Seed Cell Seeding (3-5k cells/well) Start->Seed Attach Attachment (24h, 37°C) Seed->Attach Treatment Drug Treatment (Serial Dilution) Attach->Treatment Constraint CRITICAL: DMSO ≤ 0.1% Prevent Precipitation Treatment->Constraint Incubation Incubation Phase (72 Hours) Treatment->Incubation Mechanism Mechanism Check: Slow-Tight Binding Incubation->Mechanism Readout Readout (CCK-8/MTT) Calc IC50 Incubation->Readout

Figure 2: Optimized experimental workflow emphasizing the critical 72h incubation window required for benzamide kinetics.

Structure-Activity Relationship (SAR) Insights

When evaluating or designing new benzamide derivatives, three structural zones dictate performance:

  • The Zinc Binding Group (ZBG):

    • Requirement: Ortho-amino anilide.

    • Modification: Changing the amino group to hydroxyl (phenol) or removing it abolishes Class I activity. The amino group forms a hydrogen bond with a conserved Histidine in the HDAC active site, crucial for the "tight" binding phase.

  • The Linker:

    • Requirement: Phenyl ring (Benzamide).[1][2][3]

    • Insight: Unlike the flexible aliphatic chain of SAHA, the rigid phenyl linker orients the cap group towards the surface groove. Substitutions on this linker (e.g., Fluorine) can modulate metabolic stability but often reduce potency if they create steric clashes in the narrow HDAC channel.

  • The Cap Group:

    • Requirement: Aromatic/Heteroaromatic systems.

    • Insight: This is the primary driver of potency and isoform selectivity (HDAC1 vs HDAC3).

    • Example: A pyridin-3-yl cap (Entinostat) confers good solubility. A pyrimidine cap (Mocetinostat) increases hydrophobic contact, improving potency but lowering solubility.

References
  • BenchChem. (2025).[2][4] Comparative Guide to the Cytotoxicity of Naphthalene-Containing Benzamide Derivatives.Link

  • Journal of Medicinal Chemistry. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.[1]Link

  • MDPI (Molecules). (2020). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors.[5]Link

  • Sultan Qaboos University Journal. (2013). The Class I Histone Deacetylase Inhibitor as a Potent Therapeutic Target for Treating Glioblastoma and Mocetinostat.Link

  • National Institutes of Health (PMC). (2017). The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation.[6]Link

  • Atlantis Press. (2016). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro.[1][7]Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of N-[2-(4-Hydroxyphenyl)ethyl]benzamide

Executive Summary N-[2-(4-Hydroxyphenyl)ethyl]benzamide, commonly referred to as N-benzoyltyramine, is a bioactive phenolic amide utilized extensively in pharmacological research and agricultural studies as a plant phyto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-Hydroxyphenyl)ethyl]benzamide, commonly referred to as N-benzoyltyramine, is a bioactive phenolic amide utilized extensively in pharmacological research and agricultural studies as a plant phytoalexin[1]. While highly valuable in drug development, its hybrid chemical structure—combining a mildly acidic phenol with a stable benzamide moiety—necessitates rigorous, specialized disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This is a self-validating, step-by-step operational plan that explains the causality behind each safety measure, ensuring absolute laboratory safety, regulatory compliance, and environmental protection.

Chemical Profiling & Hazard Causality

To safely manage any laboratory chemical, one must first understand the molecular behavior that dictates its hazards.

  • The Phenolic Moiety: Phenols are known for their antimicrobial properties[2] and can be toxic to aquatic ecosystems. With a LogKow of 2.44[3], N-benzoyltyramine exhibits moderate lipophilicity. If poured down a sink, it will not easily dilute; instead, it has the potential to bioaccumulate in aquatic organisms.

  • The Amide Linkage: Organic amides are chemically stable but can be toxic via skin absorption[4]. Furthermore, because the molecule contains nitrogen, incomplete combustion during thermal disposal can generate highly toxic nitrogen oxides (NOx).

  • Physical State: The compound exists as a solid powder at room temperature, with a melting point of 161-162 °C[5]. If swept dry during a spill, it poses a significant aerosolization and inhalation risk.

Quantitative Physicochemical Data

The following parameters directly dictate our waste segregation and destruction strategies.

Table 1: Physicochemical Properties Dictating Disposal

PropertyValueOperational Disposal Implication
Molecular Formula C15H15NO2Contains Nitrogen; requires alkaline scrubbing for NOx during incineration.
LogKow (Octanol-Water) 2.44[3]Moderate lipophilicity; poses bioaccumulation risk. Strict prohibition on drain disposal.
Melting Point 161 - 162 °C[5]Solid at room temperature; poses particulate aerosolization risk if swept dry.
Water Solubility ~1.43e-3 mol/L[3]Poorly soluble in water; requires organic solvents for complete dissolution and cleanup.
Vapor Pressure ~7.46e-8 mmHg[3]Negligible volatility at room temperature; primary risk is physical contact, not off-gassing.

Table 2: Waste Compatibility & Segregation Matrix

Waste StatePrimary MatrixSegregation CategoryRequired Receptacle
Solid Pure powder, contaminated PPE, empty vialsHazardous Solid WastePuncture-resistant, double-lined poly bag or rigid HDPE drum.
Liquid Methanol, Ethanol, DMSO, AcetonitrileNon-Halogenated OrganicVented HDPE carboy.
Liquid Dichloromethane (DCM), ChloroformHalogenated OrganicVented HDPE carboy.

Waste Segregation & Routing Workflow

To ensure zero cross-contamination, laboratory personnel must follow the strict routing pathway outlined below.

WasteWorkflow Start N-Benzoyltyramine Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidBin Hazardous Solid Waste Receptacle Solid->SolidBin Halo Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halo Contains Halogens NonHalo Non-Halogenated Solvents (e.g., MeOH, DMSO) Liquid->NonHalo Halogen-Free LiquidBinH Halogenated Liquid Waste Receptacle Halo->LiquidBinH LiquidBinNH Non-Halogenated Liquid Waste Receptacle NonHalo->LiquidBinNH Incineration High-Temperature Incineration (>1000°C) SolidBin->Incineration LiquidBinH->Incineration LiquidBinNH->Incineration Scrubber Alkaline Scrubber (NOx & HCl Neutralization) Incineration->Scrubber Exhaust Gases Safe Safe Environmental Release (CO2, H2O, N2) Scrubber->Safe

Figure 1: Laboratory waste routing and thermal degradation workflow for N-benzoyltyramine.

Operational Disposal Plan (Step-by-Step Methodology)

Protocol A: Management of Liquid Waste Solutions
  • Solvent Characterization & Segregation:

    • Action: Determine the primary solvent matrix. Route the waste into either a "Halogenated" or "Non-Halogenated" secondary containment vessel.

    • Causality: Halogenated solvents (e.g., DCM) require specialized incineration at much higher temperatures to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing them with non-halogenated waste ruins the entire batch and drastically increases disposal hazards and costs.

    • Validation Check: Visually inspect the waste container for phase separation after addition. If distinct layers form, halt the process immediately; incompatible aqueous and organic phases have been inadvertently mixed.

  • Labeling & Storage:

    • Action: Attach a hazardous waste tag explicitly listing "N-[2-(4-Hydroxyphenyl)ethyl]benzamide" alongside the exact solvent composition (e.g., "10% N-benzoyltyramine in Methanol"). Store in a ventilated flammables cabinet until collection.

Protocol B: Solid Waste & Dry Spill Remediation
  • Containment & Wetting:

    • Action: In the event of a powder spill, never use a dry brush or broom. Instead, lightly mist the affected area with a compatible wetting agent (e.g., 70% isopropanol or water).

    • Causality: Sweeping dry powder aerosolizes the fine particulates. Given that organic amides can be absorbed via skin or mucous membranes[4], aerosolization creates an immediate inhalation and systemic toxicity hazard.

    • Validation Check: Wipe the remediated surface with a fresh, damp absorbent pad. Inspect the pad under standard lighting to ensure zero crystalline residue remains before declaring the area decontaminated.

  • Collection:

    • Action: Place all wetted absorbent pads, contaminated gloves, and empty reagent vials into a puncture-resistant, sealable chemical waste bag.

Final Destruction: The Incineration Mechanism

The ultimate disposal of N-benzoyltyramine must be handled by a certified hazardous waste contractor via High-Temperature Incineration (>1000°C) .

Because the molecule contains an amide bond (nitrogen), standard low-temperature burning will result in the release of toxic nitrogen oxides (NOx). High-temperature incineration breaks the stable amide and aromatic rings down into elemental gases. The facility must employ an alkaline scrubber system in its exhaust stack to neutralize any NOx or acidic byproducts before environmental release, ensuring the compound is completely eradicated without secondary ecological damage.

References

  • Title: Hiroaki Toshima's research works | Ibaraki University and other places - ResearchGate Source: researchgate.net URL: [Link]

  • Title: N-Benzoyltyramine Properties - EPA CompTox Chemicals Dashboard Source: epa.gov URL: [Link]

  • Title: N-(2-(4-Hydroxyphenyl)ethyl)benzamide | C15H15NO2 | CID 577614 - PubChem Source: nih.gov URL: [Link]

  • Title: Volume 2 appendices | NSW Department of Education (Chemical Safety in Schools) Source: nsw.gov.au URL: [Link]

  • Title: Microtrol Sterilization in Pharmaceuticals | PDF - Scribd Source: scribd.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Hydroxyphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Hydroxyphenyl)ethyl]benzamide
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